2-(1-Methylpiperidin-3-yl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylpiperidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-4-2-3-7(6-9)5-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVBRICCCNVPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440973 | |
| Record name | (1-Methylpiperidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169253-08-1 | |
| Record name | 1-Methyl-3-piperidineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169253-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Methylpiperidin-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-(1-Methylpiperidin-3-yl)acetic acid" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Structure and Nomenclature
The chemical structure and nomenclature of 2-(1-Methylpiperidin-3-yl)acetic acid are fundamental to its identity and reactivity.
Chemical Structure
The structure of this compound is characterized by a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom. A methyl group is attached to the nitrogen atom at position 1, and an acetic acid group is attached to the carbon atom at position 3 of the piperidine ring.
The canonical SMILES representation of the molecule is: CN1CCCC(C1)CC(=O)O
IUPAC Name
The systematically generated IUPAC name for this compound is This compound .
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and potential biological interactions.
| Property | Value | Source |
| CAS Number | 169253-08-1 | [1][2] |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | White solid | |
| Solubility | Soluble in water and some organic solvents | |
| Nature | Acidic |
Synthesis and Experimental Protocols
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a general synthetic approach can be inferred from the synthesis of analogous piperidine derivatives. A plausible synthetic route would involve the alkylation of a suitable piperidine precursor.
General Synthetic Strategy: Alkylation of a Piperidine Precursor
A common method for the synthesis of N-alkylated piperidine acetic acids involves the reaction of a piperidine derivative with a haloacetic acid or its ester, followed by hydrolysis if an ester is used. For the target molecule, a potential synthetic workflow is outlined below.
Caption: A generalized workflow for the synthesis of this compound.
Note on Experimental Details: The specific reaction conditions, such as the choice of solvent, temperature, reaction time, and purification methods (e.g., chromatography, recrystallization), would need to be optimized for this particular synthesis. Researchers should refer to literature on the synthesis of similar N-alkylated piperidine acetic acids for detailed experimental guidance.[3][4][5]
Biological Activity and Applications
The piperidine scaffold is a common motif in many biologically active compounds and approved drugs, suggesting that this compound may possess interesting pharmacological properties.
Potential Applications
Based on the activities of structurally related compounds, potential areas of application for this compound could include:
-
Drug Discovery: As a building block or fragment in the synthesis of more complex molecules with potential therapeutic activities. The piperidine ring is a key component in drugs targeting the central nervous system.
-
Neuroscience Research: Derivatives of piperidine are known to interact with various receptors and transporters in the brain. This compound could serve as a starting point for the development of novel neurological agents.
Signaling Pathways
Currently, there is no specific information in the public domain linking this compound to a particular biological signaling pathway. The general class of piperidine derivatives is known to interact with a wide range of biological targets. Further research, including screening against various receptors, enzymes, and ion channels, would be necessary to elucidate its mechanism of action.
Given the lack of specific pathway information, a generic diagram illustrating the process of target identification for a novel compound is provided below.
References
"2-(1-Methylpiperidin-3-yl)acetic acid" CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the available information for 2-(1-Methylpiperidin-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited publicly available data specific to this molecule, this document also includes information on closely related piperidine acetic acid derivatives to offer a broader context for its potential properties and applications.
Physicochemical Properties
Key identifiers and molecular properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 169253-08-1 | [1] |
| Molecular Formula | C₈H₁₅NO₂ | [1] |
| Molecular Weight | 157.21 g/mol | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble in water and some organic solvents (e.g., alcohols, ethers) | [1] |
Synthesis and Experimental Protocols
A generalized synthetic workflow for such a reaction is depicted below.
Caption: A potential synthetic pathway for this compound.
Biological Activity and Signaling Pathways
There is a lack of specific information regarding the biological activity and associated signaling pathways for this compound in the reviewed literature. However, the broader class of piperidine derivatives is known to interact with various biological targets. For example, some piperidine compounds are investigated for their potential as PROTAC (Proteolysis Targeting Chimera) linkers, which are molecules that can be used to induce the degradation of target proteins.
It is important to note that while acetic acid itself can act as a signaling molecule in certain biological systems, such as in the quorum sensing system of Saccharomyces cerevisiae to increase 2,3-butanediol production, there is no evidence to suggest that this compound participates in similar pathways.
Applications
Based on its chemical structure, this compound is likely utilized as a chemical intermediate in the synthesis of more complex molecules. It can serve as a building block in drug discovery and development, particularly for creating libraries of compounds to be screened for various biological activities. Additionally, derivatives of this compound could find applications in the preparation of dyes and softeners.[1]
Safety Information
While specific safety data for this compound is not detailed, it should be handled with the standard precautions for laboratory chemicals. It is advisable to prevent contact with eyes, skin, and the respiratory tract. The compound should be stored away from ignition sources and oxidizing agents. In case of accidental ingestion or inhalation, immediate medical attention should be sought.[1]
Disclaimer: This document is intended for informational purposes for a technical audience. The information on synthesis and potential applications is based on general chemical principles and data available for structurally related compounds, due to the limited specific data for this compound. Researchers should consult original research articles and safety data sheets before any experimental work.
References
An In-Depth Technical Guide on 2-(1-Methylpiperidin-3-yl)acetic acid
Disclaimer: Publicly available scientific literature and patent databases contain exceptionally limited information regarding the specific discovery, history, and biological activity of 2-(1-Methylpiperidin-3-yl)acetic acid (CAS Number: 169253-08-1). This guide summarizes the available chemical data and provides a theoretical framework for its synthesis and potential relevance based on the well-established chemistry and pharmacology of related piperidine derivatives. The experimental protocols and pathways described herein are illustrative and based on general principles, not on published, compound-specific studies.
Introduction
Piperidine and its derivatives are among the most ubiquitous heterocyclic scaffolds found in natural products and synthetic pharmaceuticals, playing a crucial role in modern drug discovery.[1][2] The piperidine ring offers a versatile, three-dimensional structure that can be functionalized to modulate physicochemical properties and biological activity. This guide focuses on a specific, less-documented derivative, this compound. While direct data is scarce, its structural motifs—a 1,3-disubstituted piperidine core with an N-methyl group and an acetic acid side chain—are features of significant interest in medicinal chemistry.
Physicochemical Properties
A summary of the basic physicochemical properties for this compound is presented below. This information is primarily sourced from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 169253-08-1 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₈H₁₅NO₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 157.21 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White solid | --INVALID-LINK-- |
| Solubility | Soluble in water and some organic solvents | --INVALID-LINK-- |
Hypothetical Synthesis and Experimental Protocols
There are no specific, published synthetic routes for this compound. However, a plausible route can be devised based on established methods for the synthesis of 1,3-disubstituted piperidines. A common strategy involves the modification of a pre-existing pyridine ring followed by reduction.
Proposed Synthetic Pathway
A potential synthetic route could start from 3-picoline (3-methylpyridine), which can be functionalized and then reduced to the piperidine ring.
Caption: Hypothetical synthetic pathway for this compound.
Detailed Hypothetical Experimental Protocols
Step 1: Synthesis of Pyridine-3-acetic acid
-
Reaction Setup: A solution of 3-picoline in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution. The reaction mixture is stirred at this temperature for a specified period to ensure complete deprotonation of the methyl group.
-
Carboxylation: The reaction is quenched by pouring it over crushed dry ice (solid CO₂).
-
Workup: The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Step 2: N-Methylation of Pyridine-3-acetic acid
-
Reaction Setup: Pyridine-3-acetic acid is dissolved in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Methylation: Methyl iodide (CH₃I) is added to the solution. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by techniques like thin-layer chromatography (TLC).
-
Isolation: The resulting N-methylpyridinium-3-acetate salt may precipitate out of the solution or can be isolated by removing the solvent.
Step 3: Reduction of the Pyridinium Ring
-
Catalytic Hydrogenation: The N-methylpyridinium-3-acetate is dissolved in a solvent like methanol or acetic acid. A hydrogenation catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), is added.
-
Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically at elevated pressure) and stirred until the uptake of hydrogen ceases.
-
Workup: The catalyst is removed by filtration through celite. The solvent is evaporated under reduced pressure.
-
Purification: The final product, this compound, can be purified by chromatography or crystallization to yield the desired compound.
Biological and Pharmacological Context (General)
While no specific biological activity has been reported for this compound, the broader class of piperidine derivatives is of immense importance in pharmacology.
-
Central Nervous System (CNS) Activity: The piperidine scaffold is a key component in many drugs targeting the CNS, including antipsychotics and analgesics.[1]
-
Enzyme Inhibition: Functionalized piperidines have been developed as inhibitors for a wide range of enzymes.
-
Receptor Antagonism/Agonism: The nitrogen atom in the piperidine ring can be crucial for interactions with various receptors. For example, derivatives of piperidine are known to act as antagonists for opioid receptors.
The N-methyl group and the acetic acid moiety of the target compound could potentially interact with biological targets through hydrogen bonding and ionic interactions, respectively.
Logical Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and characterization of a novel piperidine derivative like the one discussed.
Caption: General workflow for the synthesis and evaluation of a novel chemical entity.
Conclusion
This compound is a simple piperidine derivative for which there is a notable absence of detailed scientific literature regarding its discovery, history, and biological function. The information available is limited to its basic chemical properties. Based on established organic synthesis principles, a plausible synthetic route can be proposed, starting from 3-picoline. The broader pharmacological importance of the piperidine scaffold suggests that this compound could potentially have biological activity, but this remains to be experimentally determined. Further research would be necessary to fully characterize this molecule and explore its potential applications.
References
Navigating the Solubility Landscape of 2-(1-Methylpiperidin-3-yl)acetic Acid: A Technical Guide for Drug Development Professionals
Abstract
In the realm of pharmaceutical development, understanding the solubility of a drug candidate is a cornerstone of successful formulation and delivery. This technical guide provides an in-depth analysis of the solubility characteristics of 2-(1-Methylpiperidin-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public data, this document synthesizes theoretical predictions based on physicochemical properties with robust, field-proven experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to both predict and empirically determine the solubility of this compound in a variety of solvent systems, thereby accelerating preclinical development.
Introduction: The Critical Role of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous and organic solvent solubility are paramount. Poor solubility can lead to a cascade of developmental hurdles, including unreliable in vitro assay results, difficulties in formulation for in vivo studies, and ultimately, poor bioavailability.[1] Therefore, a thorough understanding and empirical determination of a compound's solubility profile is not merely a data-gathering exercise; it is a critical step in risk mitigation and a predictor of clinical success.
This guide focuses on this compound, a molecule featuring a tertiary amine within a piperidine ring and a carboxylic acid moiety. This zwitterionic potential suggests a complex solubility behavior that is highly dependent on the pH and polarity of the solvent. This document will first explore the predicted physicochemical properties of the molecule to build a theoretical solubility framework. Subsequently, it will provide detailed, step-by-step protocols for both kinetic and thermodynamic solubility assays, enabling researchers to generate precise, reliable data.
Physicochemical Properties and Predicted Solubility Profile
A molecule's structure is the primary determinant of its solubility.[2] Key physicochemical parameters for this compound have been predicted and are summarized below. These values form the basis for a qualitative assessment of its solubility in different solvent classes.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | [3] |
| Molar Mass | 157.21 g/mol | [3] |
| pKa (acidic) | 4.43 ± 0.10 | [3] |
| pKa (basic) | ~9.5-10.5 (Estimated from similar tertiary amines) | N/A |
| Density | 1.050 ± 0.06 g/cm³ | [3] |
| Boiling Point | 269.9 ± 13.0 °C | [3] |
The presence of both an acidic carboxylic acid group and a basic tertiary amine suggests that this compound is an amphoteric, and likely zwitterionic, compound. Its solubility is therefore expected to be highly pH-dependent. At its isoelectric point, the molecule will have a net neutral charge, likely leading to minimal aqueous solubility. In acidic solutions (pH < 4.43), the carboxylic acid will be protonated and the amine will be protonated, resulting in a net positive charge and likely increased aqueous solubility. In basic solutions (pH > 10.5), the carboxylic acid will be deprotonated and the amine will be neutral, resulting in a net negative charge and also likely increased aqueous solubility.
The piperidine ring, a saturated heterocycle, is a common motif in many pharmaceuticals. The parent molecule, piperidine, is miscible with water and soluble in many organic solvents.[2] Based on this, a qualitative prediction of solubility for this compound in common laboratory solvents can be made.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High (pH-dependent) | The molecule can act as both a hydrogen bond donor (carboxylic acid) and acceptor (amine nitrogen, carbonyl oxygen). Solubility in water will be lowest at the isoelectric point and higher at acidic or basic pH. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The polar nature of the molecule will allow for favorable dipole-dipole interactions with these solvents. |
| Nonpolar | Hexane, Toluene | Low | The polar functional groups and likely zwitterionic character will make it difficult to solvate in nonpolar environments. |
Experimental Determination of Solubility: A Methodological Guide
While predictions are valuable for initial assessment, empirical data is the gold standard in drug development. The following sections provide detailed protocols for determining both the kinetic and thermodynamic solubility of this compound.
Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights.
-
Kinetic Solubility is typically measured early in drug discovery. It assesses the solubility of a compound that is already dissolved in an organic solvent (usually DMSO) and then introduced into an aqueous buffer.[2][4] This high-throughput method is useful for rapid screening of compound libraries but can sometimes overestimate the true solubility, as it may not represent a true equilibrium state.[2][5]
-
Thermodynamic Solubility (or equilibrium solubility) is the true saturation concentration of a compound in a solvent at equilibrium.[6] This is a more time- and resource-intensive measurement, often performed on crystalline material during lead optimization and pre-formulation studies.[2][5]
The following diagram illustrates the decision process for selecting the appropriate solubility assay.
Caption: Decision workflow for selecting a solubility assay.
Protocol 1: High-Throughput Kinetic Solubility Assay by Nephelometry
This protocol is adapted from standard industry practices and is designed for rapid screening.[2][7]
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Principle: A DMSO stock solution of the compound is serially diluted in an aqueous buffer. The formation of precipitate is detected by light scattering using a nephelometer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Nephelometer or plate reader with light scattering capabilities
-
Multichannel pipettes
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Dispense 198 µL of PBS buffer into all wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first column of the plate, resulting in a 100 µM solution with 1% DMSO. Mix thoroughly.
-
Serial Dilution: Perform a 1:2 serial dilution across the plate by transferring 100 µL from one column to the next.
-
Incubation: Incubate the plate at room temperature (25°C) for 2 hours, protected from light.
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer with 1% DMSO).
Protocol 2: Thermodynamic Solubility Assay by the Shake-Flask Method
This protocol is the gold standard for determining equilibrium solubility and is essential for later-stage development.[5][8]
Objective: To determine the thermodynamic solubility of this compound in various solvents.
Principle: An excess amount of the solid compound is agitated in the solvent of interest for an extended period to ensure equilibrium is reached. The supernatant is then filtered and the concentration of the dissolved compound is quantified, typically by HPLC-UV.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, ethanol, etc.)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to several glass vials (e.g., 2-5 mg per vial). The key is to ensure solid material remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25°C). Agitate for 24 to 48 hours. A 48-hour time point is recommended to confirm equilibrium has been reached.
-
Sample Preparation: After incubation, allow the vials to stand for at least 1 hour for the undissolved solid to settle.
-
Filtration: Carefully withdraw a portion of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles.
-
Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method.
-
Calibration Curve: Prepare a set of calibration standards of this compound of known concentrations and analyze them using the same HPLC method to generate a calibration curve.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility by accounting for the dilution factor. The result is typically expressed in µg/mL or mM.
The following diagram illustrates the workflow for the shake-flask thermodynamic solubility assay.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion and Future Directions
This guide provides a comprehensive framework for approaching the solubility of this compound. By integrating theoretical predictions based on its zwitterionic structure with detailed, actionable experimental protocols, researchers can confidently characterize this critical physicochemical property. The provided methodologies for both kinetic and thermodynamic solubility assays offer a robust pathway to generate the high-quality data necessary for informed decision-making in the drug development pipeline. As with any NCE, the empirical data generated through these protocols will be invaluable for guiding formulation strategies, interpreting bioassay results, and ultimately, advancing a promising candidate toward clinical evaluation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. mdpi.com [mdpi.com]
- 4. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Piperidine - Wikipedia [en.wikipedia.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
Potential Biological Activity of 2-(1-Methylpiperidin-3-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the potential biological activities of 2-(1-Methylpiperidin-3-yl)acetic acid based on structural analogy to known bioactive molecules. As of the date of this guide, no direct experimental data on the biological activity of this specific compound has been found in publicly available literature. The information presented herein is intended for research and informational purposes only and should be interpreted as a predictive guide for experimental design.
Executive Summary
This compound is a substituted piperidine derivative. While this specific molecule is not extensively characterized in scientific literature, its structural features suggest potential interactions with key neurological targets. The N-methylated piperidine core is a common scaffold in numerous centrally active pharmaceuticals. The presence of a carboxylic acid group at the 3-position of the piperidine ring further refines its potential pharmacological profile. Based on a comprehensive analysis of structurally related compounds, this guide explores two primary hypothetical biological activities for this compound:
-
Muscarinic Acetylcholine Receptor (mAChR) Modulation: The N-methylpiperidine moiety is a core element of arecoline, a known muscarinic agonist. The acetic acid side chain of the target molecule can be viewed as a modification of the ester group in arecoline, suggesting a potential for interaction with mAChRs.
-
GABA Transporter (GAT) Inhibition: The piperidine-3-acetic acid scaffold is a recognized pharmacophore for inhibitors of GABA transporters, which are crucial for regulating GABAergic neurotransmission.
This guide provides a detailed overview of these potential activities, including relevant data from analogous compounds, hypothetical signaling pathways, and generalized experimental protocols for future investigation.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| CAS Number | 15894-09-4 |
| Canonical SMILES | CN1CCCC(C1)CC(=O)O |
Potential Biological Target 1: Muscarinic Acetylcholine Receptors (mAChRs)
The structural similarity of this compound to known muscarinic agonists, particularly analogs of arecoline, suggests that it may act as a modulator of muscarinic acetylcholine receptors. These G-protein coupled receptors are integral to a wide range of physiological functions in both the central and peripheral nervous systems.
Rationale for Muscarinic Activity
The N-methylpiperidine core is a key pharmacophoric element for muscarinic receptor binding. Arecoline, the methyl ester of N-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid, is a well-characterized muscarinic agonist. This compound can be considered a saturated and hydrolyzed analog of arecoline. Variations in the ester group of arecoline analogs are known to modulate potency and selectivity for different muscarinic receptor subtypes (M1-M5).
Hypothetical Signaling Pathway
Activation of M1, M3, and M5 muscarinic receptors typically leads to the activation of the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Comparative Data for Muscarinic Ligands
The following table presents binding affinities (Ki) of various piperidine-based ligands for different muscarinic receptor subtypes to provide a comparative context.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Pirenzepine | 16 | 450 | 250 | 100 | 160 |
| 4-DAMP | 9 | 160 | 3 | 100 | 10 |
| Arecoline | 230 | 1100 | 460 | - | - |
| Pethidine Analog 6b | 670 | - | 370 | - | 380 |
Note: Data is compiled from various sources and should be used for comparative purposes only. The binding profile of this compound is unknown.
Suggested Experimental Protocols
3.4.1. Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for muscarinic receptor subtypes.
-
Methodology:
-
Prepare cell membrane homogenates from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5).
-
Incubate the membrane preparations with a specific radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) and varying concentrations of the test compound.
-
After reaching equilibrium, separate bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Potential Biological Target 2: GABA Transporters (GATs)
The piperidine-3-acetic acid substructure is a well-established pharmacophore for inhibitors of GABA transporters (GATs). GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal. Inhibition of GATs can potentiate GABAergic neurotransmission, a mechanism of action for some anticonvulsant drugs.
Rationale for GAT Inhibition
Several potent and selective GAT inhibitors, such as nipecotic acid and its derivatives, feature a piperidine ring with a carboxylic acid group. This compound shares this core structure. The N-methylation may influence the potency and selectivity for the different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).
Mechanism of Action
By competitively inhibiting the binding of GABA to the transporter protein, GAT inhibitors block the reuptake of GABA into presynaptic neurons and surrounding glial cells. This leads to an increased concentration and prolonged presence of GABA in the synaptic cleft, enhancing the activation of postsynaptic GABA receptors.
Comparative Data for GAT Inhibitors
The following table presents the IC50 values of known piperidine-based GAT inhibitors.
| Compound | GAT-1 IC50 (µM) | GAT-2 IC50 (µM) | GAT-3 IC50 (µM) | BGT-1 IC50 (µM) |
| (R)-Nipecotic acid | 8 | >1000 | 140 | >1000 |
| Guvacine | 21 | >1000 | >1000 | >1000 |
| Tiagabine | 0.07 | 150 | 16 | 49 |
| NNC-711 | 0.04 | 130 | 19 | 100 |
Note: Data is compiled from various sources and should be used for comparative purposes only. The inhibitory profile of this compound is unknown.
Suggested Experimental Protocols
4.4.1. [³H]-GABA Uptake Assay
-
Objective: To measure the inhibitory potency of this compound on GABA transporters.
-
Methodology:
-
Culture cell lines stably expressing individual GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1) or use primary neuronal/glial cultures.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate the uptake reaction by adding [³H]-GABA.
-
After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Determine the IC50 value by non-linear regression analysis of the concentration-response curve.
-
Conclusion and Future Directions
This compound possesses structural motifs that suggest a potential for biological activity, primarily as a modulator of muscarinic acetylcholine receptors or as an inhibitor of GABA transporters. The information presented in this guide, derived from the analysis of structurally related compounds, provides a foundation for initiating a comprehensive pharmacological evaluation of this molecule.
Future research should focus on:
-
In vitro pharmacological profiling: Conducting radioligand binding assays and functional assays (e.g., calcium mobilization for mAChRs, neurotransmitter uptake for GATs) to determine the affinity and efficacy of the compound at its potential targets.
-
Selectivity screening: Assessing the activity of the compound against a broad panel of receptors and transporters to determine its selectivity profile.
-
In vivo studies: If significant in vitro activity is confirmed, proceeding to in vivo models to evaluate its pharmacokinetic properties and potential therapeutic effects (e.g., in models of cognitive dysfunction or epilepsy).
The systematic investigation of this compound and its analogs could lead to the discovery of novel therapeutic agents for neurological disorders.
Unveiling 2-(1-Methylpiperidin-3-yl)acetic acid: A Review of the Scientific Landscape
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific literature on the compound 2-(1-Methylpiperidin-3-yl)acetic acid. This document synthesizes information regarding its chemical properties, synthesis, and potential biological relevance, aiming to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Chemical Properties and Synthesis
This compound is a piperidine derivative, a class of heterocyclic compounds prevalent in many biologically active molecules and pharmaceuticals.[1] The structure consists of a piperidine ring N-methylated at position 1 and substituted with an acetic acid group at position 3. General information suggests it is a white solid soluble in water and some organic solvents.[2]
A plausible synthetic workflow for this compound, based on these general principles, is outlined below.
References
- 1. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [chembk.com]
- 3. 169253-08-1|this compound|BLD Pharm [bldpharm.com]
- 4. Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
The Theoretical Mechanism of Action of 2-(1-Methylpiperidin-3-yl)acetic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a theoretical mechanism of action for 2-(1-Methylpiperidin-3-yl)acetic acid based on the known biological activities of structurally related compounds. As of the latest literature review, no direct experimental data on the specific biological targets or pharmacological effects of this compound have been published. Therefore, the proposed mechanisms are hypothetical and require experimental validation.
Introduction
This compound is a small molecule featuring a saturated N-methylpiperidine ring linked to an acetic acid moiety at the 3-position. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally acting drugs due to its ability to interact with a variety of neurotransmitter receptors and transporters. The presence of a carboxylic acid group suggests potential interactions with binding sites that accommodate acidic residues. This guide explores the plausible theoretical mechanisms of action for this compound by drawing parallels with structurally analogous molecules.
Proposed Theoretical Mechanisms of Action
Based on its structural features, this compound is hypothesized to primarily target central nervous system (CNS) receptors, particularly those involved in inhibitory and excitatory neurotransmission.
Modulation of GABAergic Neurotransmission
The structural similarity of the piperidine ring to GABA (γ-aminobutyric acid) and other GABA receptor modulators suggests that this compound could interact with GABA receptors, primarily the GABA-A receptor complex.
-
Hypothesized Action: It is proposed that the compound may act as a positive allosteric modulator (PAM) of GABA-A receptors. The piperidine ring could potentially bind to a site on the receptor, while the acetic acid group could form ionic or hydrogen bonds, leading to a conformational change that enhances the binding of GABA and increases the influx of chloride ions. This would result in neuronal hyperpolarization and a general inhibitory effect on neurotransmission.
-
Supporting Evidence from Related Compounds: Studies on piperine, an alkaloid containing a piperidine ring, and its derivatives have demonstrated their ability to modulate GABA-A receptors. These compounds have been shown to potentiate GABA-induced chloride currents in Xenopus oocytes expressing various GABA-A receptor subtypes.[1][2]
Antagonism of Nicotinic Acetylcholine Receptors (nAChRs)
The N-methylpiperidine moiety is a common feature in antagonists of nicotinic acetylcholine receptors.
-
Hypothesized Action: this compound may act as a competitive or non-competitive antagonist at neuronal nAChRs. The quaternary ammonium group formed by the protonated N-methylpiperidine at physiological pH could interact with the cation-π box of the nAChR binding site, thereby preventing the binding of acetylcholine and blocking channel activation. This would lead to a reduction in excitatory cholinergic neurotransmission.
-
Supporting Evidence from Related Compounds: Various N-methylpiperidine analogues have been synthesized and evaluated as antagonists for α7 nicotinic acetylcholine receptors.[3] These compounds typically feature a cationic head and a hydrogen bond acceptor, which are structural motifs present in this compound.
Data Presentation (Illustrative)
As no experimental data for this compound is available, the following tables present hypothetical data based on the activities of related compounds to illustrate how such information would be structured.
Table 1: Hypothetical Binding Affinities (Ki) of this compound at CNS Receptors
| Receptor Target | Hypothetical Ki (nM) | Reference Compound | Reference Ki (nM) |
| GABA-A (α1β2γ2) | 500 | Diazepam | 5 |
| nAChR (α7) | 250 | Mecamylamine | 100 |
| nAChR (α4β2) | 800 | Dihydro-β-erythroidine | 20 |
Table 2: Hypothetical Functional Activity (EC50/IC50) of this compound
| Assay | Receptor | Hypothetical EC50/IC50 (µM) | Reference Compound | Reference EC50/IC50 (µM) |
| GABA-A Potentiation | α1β2γ2 | 1.5 | Piperine | 50[2] |
| nAChR Blockade | α7 | 5.0 | Mecamylamine | 0.5 |
Experimental Protocols (Illustrative)
To validate the proposed mechanisms of action, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments, adapted from studies on related compounds.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound to GABA-A and nicotinic acetylcholine receptors.
-
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or from cell lines stably expressing the receptor of interest (e.g., HEK293 cells expressing human α1β2γ2 GABA-A receptors or α7 nAChRs).
-
Binding Reaction: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]Flunitrazepam for the benzodiazepine site on GABA-A receptors, or [³H]Epibatidine for nAChRs) and varying concentrations of this compound.
-
Incubation and Filtration: Incubate the mixture at a specific temperature for a defined period to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
-
Electrophysiological Assays
-
Objective: To assess the functional activity of this compound on GABA-A and nicotinic acetylcholine receptors.
-
Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Oocyte Preparation: Isolate and prepare Xenopus laevis oocytes and inject them with cRNAs encoding the subunits of the desired receptor (e.g., α1, β2, and γ2 for GABA-A receptors).
-
Recording: After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.
-
Drug Application: Perfuse the oocyte with a buffer containing a sub-maximal concentration of the agonist (e.g., GABA or acetylcholine). Once a stable current is recorded, co-apply the agonist with varying concentrations of this compound.
-
Data Analysis: Measure the change in current amplitude in the presence of the test compound. Plot concentration-response curves to determine EC50 (for potentiation) or IC50 (for inhibition) values.
-
Mandatory Visualizations
Signaling Pathways
Caption: Proposed mechanism of GABA-A receptor modulation.
Caption: Proposed mechanism of nAChR antagonism.
Experimental Workflow
Caption: A typical workflow for pharmacological characterization.
Conclusion
While direct experimental evidence is currently lacking, the structural features of this compound strongly suggest its potential as a modulator of key CNS neurotransmitter systems. The most plausible theoretical mechanisms of action involve positive allosteric modulation of GABA-A receptors and/or antagonism of nicotinic acetylcholine receptors. The provided illustrative data and experimental protocols offer a roadmap for the systematic evaluation of this compound. Further research is imperative to elucidate its precise pharmacological profile and therapeutic potential.
References
An In-depth Technical Guide to Homologues and Analogues of 2-(1-Methylpiperidin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the homologues and analogues of 2-(1-methylpiperidin-3-yl)acetic acid, a piperidine derivative with a core structure that is a recurring motif in a variety of biologically active compounds. This document delves into the synthesis, biological activities, and structure-activity relationships of these compounds, with a focus on their interactions with key biological targets such as GABA transporters, muscarinic receptors, and cathepsin K.
Core Compound: this compound
This compound is a white, solid organic compound containing a piperidine ring N-methylated and substituted at the 3-position with an acetic acid group.[1] While it is primarily utilized as a synthetic intermediate in the development of more complex molecules and in drug discovery research, its structural framework is pivotal to the biological activity of its various analogues.[1]
Homologues and Analogues: A Landscape of Biological Activity
The modification of the core structure of this compound has given rise to a diverse range of homologues and analogues with significant biological activities. These compounds have been investigated for their potential as anticonvulsants, antimuscarinics, antimicrobials, and agents for treating osteoporosis.
GABA Uptake Inhibitors
A prominent class of analogues of this compound are potent inhibitors of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1). By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, these compounds enhance GABAergic neurotransmission, leading to anticonvulsant effects.
A key example is Tiagabine , a derivative of nipecotic acid (piperidine-3-carboxylic acid), which is structurally related to the core compound. Tiagabine is an established anticonvulsant drug used in the treatment of epilepsy.[2][3] Structure-activity relationship studies have revealed that the (R)-enantiomer of tiagabine is significantly more potent than the (S)-enantiomer.[3]
Table 1: Quantitative Data for GABA Uptake Inhibitor Analogues
| Compound | Target | Assay | Activity (IC₅₀/Kᵢ) | Reference |
| Tiagabine | GAT-1 | [³H]-GABA uptake in rat brain synaptosomes | Kᵢ = 67 nM | [2] |
| (R)-Tiagabine | GAT-1 | GABA uptake inhibition | 4x more potent than (S)-enantiomer | [3] |
| Diaryloxime derivative of nipecotic acid | GAT-1 | [³H]-GABA uptake in rat brain synaptosomes | Improved potency over tiagabine | [2] |
| Diarylvinyl ether derivative of nipecotic acid | GAT-1 | [³H]-GABA uptake in rat brain synaptosomes | 5-fold improvement over tiagabine (14 nM) | [2] |
Muscarinic Receptor Antagonists
Esters of piperidine carboxylic acids, which are analogues of the core compound, have been synthesized and evaluated for their antimuscarinic activity. These compounds act as antagonists at muscarinic acetylcholine receptors (M2 and M3), which are involved in various physiological processes, including smooth muscle contraction and heart rate regulation. Certain cyclohexylphenylglycolate and cyclohexylphenylpropionate esters of piperidine have demonstrated potent antimuscarinic effects, with some showing selectivity for the M3 receptor subtype.
Table 2: Quantitative Data for Muscarinic Receptor Antagonist Analogues
| Compound Class | Target | Assay | Activity (pKEC₅₀) | Reference |
| Cyclohexylphenylglycolate esters of piperidine | M2/M3 Muscarinic Receptors | Inhibition of endothelial muscarinic receptors | 8-9 | [4] |
| Cyclohexylphenylpropionate esters of piperidine | M2/M3 Muscarinic Receptors | Inhibition of endothelial muscarinic receptors | 8-9 | [4] |
Cathepsin K Inhibitors
Piperidine-3-carboxamide derivatives have been identified as potent inhibitors of cathepsin K, a cysteine protease predominantly expressed in osteoclasts that plays a crucial role in bone resorption. Inhibition of cathepsin K is a therapeutic strategy for osteoporosis. One such derivative, compound H-9 , has shown significant inhibitory activity and anti-bone resorption effects.
Table 3: Quantitative Data for Cathepsin K Inhibitor Analogues
| Compound | Target | Assay | Activity (IC₅₀) | Reference |
| H-9 (a piperidine-3-carboxamide derivative) | Cathepsin K | Enzyme inhibition assay | 0.08 µM | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers in the field.
Synthesis of Tiagabine Analogues (General Scheme)
The enantioselective synthesis of (R)-Tiagabine often involves the construction of the chiral tertiary carbon center via asymmetric hydrogen atom transfer, followed by a cyclization reaction to form the piperidine ring.
A representative synthetic protocol for a key intermediate:
-
Preparation of 4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-amine:
-
To a solution of 2-bromo-3-methylthiophene in an appropriate solvent, add magnesium turnings to form the Grignard reagent.
-
React the Grignard reagent with γ-butyrolactone.
-
The resulting product is then subjected to elimination and sulfonation to yield the corresponding homoallylic mesylate.
-
Displacement of the mesylate with sodium azide, followed by reduction, affords the desired amine.[6]
-
-
Cyclization:
-
The prepared amine is then reacted with a suitable dielectrophile to construct the piperidine ring via di-N-substitution.
-
GABA Uptake Inhibition Assay
This protocol is used to determine the potency of compounds in inhibiting GABA uptake into synaptosomes.
-
Preparation of Synaptosomes:
-
Homogenize rat brain tissue in a suitable buffer (e.g., sucrose solution).
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in an appropriate assay buffer.
-
-
Uptake Assay:
-
Pre-incubate the synaptosomal suspension with the test compound or vehicle.
-
Initiate the uptake by adding [³H]-GABA.
-
Incubate the mixture at a controlled temperature for a short period.
-
Terminate the uptake by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the percent inhibition of GABA uptake by the test compound and determine the IC₅₀ or Kᵢ value.[7][8]
-
Muscarinic Receptor Binding Assay
This assay measures the affinity of compounds for muscarinic receptors using radioligand binding techniques.
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the muscarinic receptor subtype of interest (e.g., CHO cells transfected with the human M3 receptor) in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final membrane pellet in the assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-N-methylscopolamine), and the test compound at various concentrations.
-
Incubate the plate at a controlled temperature to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters.
-
Determine the non-specific binding in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Calculate the specific binding and determine the Kᵢ of the test compound.[9][10][11]
-
Cathepsin K Inhibition Assay
This protocol assesses the ability of compounds to inhibit the enzymatic activity of cathepsin K.
-
Enzyme Activation:
-
Inhibition Assay:
-
In a microplate, pre-incubate the active cathepsin K with the test compound or vehicle.
-
Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., Cbz-Gly-Pro-Arg-AMC).
-
Monitor the increase in fluorescence over time using a microplate reader.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percent inhibition of cathepsin K activity by the test compound and determine the IC₅₀ value.[12]
-
Signaling Pathways and Experimental Workflows
GABA Uptake Inhibition Workflow
The following diagram illustrates the experimental workflow for assessing GABA uptake inhibition.
Caption: Workflow for GABA uptake inhibition assay.
Muscarinic M3 Receptor Signaling Pathway
This diagram shows a simplified signaling pathway for the M3 muscarinic receptor, which is a target for some piperidine-based antagonists.
Caption: M3 muscarinic receptor signaling cascade.
Cathepsin K's Role in Bone Resorption
The following diagram illustrates the logical relationship of cathepsin K in the process of bone resorption by osteoclasts.
Caption: Role of Cathepsin K in bone resorption.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of binding mode to mature and zymogen-like enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis protocol for "2-(1-Methylpiperidin-3-yl)acetic acid"
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of 2-(1-Methylpiperidin-3-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The outlined synthetic route is a four-step process commencing from readily available 3-picoline.
Synthetic Strategy
The synthesis of this compound is achieved through a robust four-step sequence:
-
Ammoxidation of 3-Picoline: The synthesis begins with the conversion of 3-picoline to 3-cyanomethylpyridine. This step introduces the nitrile functionality, which serves as a precursor to the final carboxylic acid group.
-
Catalytic Hydrogenation: The pyridine ring of 3-cyanomethylpyridine is subsequently reduced to a piperidine ring via catalytic hydrogenation to yield (piperidin-3-yl)acetonitrile.
-
N-Methylation: The secondary amine of the piperidine ring is then methylated using the Eschweiler-Clarke reaction to afford (1-methylpiperidin-3-yl)acetonitrile.
-
Hydrolysis: The final step involves the hydrolysis of the nitrile group to the corresponding carboxylic acid, yielding the target compound, this compound.
Data Presentation
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |
| 1 | Ammoxidation | 3-Picoline | Cyanogen chloride | 3-Cyanomethylpyridine | 75%[1] |
| 2 | Catalytic Hydrogenation | 3-Cyanomethylpyridine | H₂, PtO₂ | (Piperidin-3-yl)acetonitrile | ~85% (estimated) |
| 3 | N-Methylation (Eschweiler-Clarke) | (Piperidin-3-yl)acetonitrile | Formaldehyde, Formic acid | (1-Methylpiperidin-3-yl)acetonitrile | ~84%[2] |
| 4 | Hydrolysis | (1-Methylpiperidin-3-yl)acetonitrile | HCl (aq) | This compound | High (quantitative) |
Experimental Protocols
Step 1: Synthesis of 3-Cyanomethylpyridine
This procedure is adapted from a patented laboratory-scale synthesis.[1]
-
Reaction Setup: A quartz tube reactor (1 m length, 20 mm diameter) is heated externally.
-
Reagent Preparation: 3-Picoline (42.8 g, 0.46 mol) and cyanogen chloride (7.1 g, 0.12 mol) are preheated separately to 550 °C.
-
Reaction: The preheated reagents are introduced into the reactor in a homogeneous flow. The reaction temperature is maintained at 680 °C.
-
Work-up: The reaction mixture exiting the reactor is passed through a gas washer containing a 5% aqueous sodium hydroxide solution (1.2 L).
-
Extraction: The aqueous mixture from the gas washer is extracted with dichloromethane (2 L).
-
Purification: The organic phase is distilled to remove the dichloromethane and unreacted 3-picoline. The resulting pyridine-3-acetonitrile is obtained with a purity of 98-99%. The reported yield is 75% based on cyanogen chloride.[1]
Step 2: Synthesis of (Piperidin-3-yl)acetonitrile
This protocol is based on the general procedure for the catalytic hydrogenation of substituted pyridines.[3][4]
-
Reaction Setup: To a high-pressure reaction vessel, add 3-cyanomethylpyridine (11.8 g, 0.1 mol) and glacial acetic acid (100 mL).
-
Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂) catalyst (5 mol%) to the solution.
-
Hydrogenation: Seal the reaction vessel and purge with nitrogen gas several times to remove air. Pressurize the vessel with hydrogen gas to 70 bar.
-
Reaction: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. The reaction is quenched by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers and filter through a pad of Celite to remove the catalyst. Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure to obtain the crude (piperidin-3-yl)acetonitrile. Further purification can be achieved by column chromatography if necessary.
Step 3: Synthesis of (1-Methylpiperidin-3-yl)acetonitrile
This protocol utilizes the Eschweiler-Clarke reaction for N-methylation.[2][5][6]
-
Reaction Setup: To (piperidin-3-yl)acetonitrile (12.4 g, 0.1 mol), add formaldehyde (15.1 mL of 37% in H₂O, 0.2 mol, 2.0 equiv.).
-
Acid Addition: Carefully add formic acid (11.3 mL, 0.3 mol, 3.0 equiv.).
-
Reaction: Heat the reaction mixture at 85 °C for 4 hours.
-
Work-up: Cool the reaction to room temperature and add water (20 mL). Basify the aqueous layer to pH 12 using 6 M NaOH.
-
Extraction: Extract the aqueous layer with diethyl ether (5 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure to yield (1-methylpiperidin-3-yl)acetonitrile.
Step 4: Synthesis of this compound
This is a standard procedure for the acidic hydrolysis of a nitrile.
-
Reaction Setup: To (1-methylpiperidin-3-yl)acetonitrile (13.8 g, 0.1 mol), add a 6 M aqueous solution of hydrochloric acid (100 mL).
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. The product will be in the form of its hydrochloride salt.
-
Isolation: The water can be removed under reduced pressure. To obtain the free amino acid, the residue can be dissolved in a minimal amount of water and the pH adjusted to the isoelectric point with a suitable base (e.g., sodium hydroxide or a basic ion-exchange resin), at which point the product will precipitate.
-
Purification: The precipitated solid can be collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Step-by-Step Synthesis of 2-(1-Methylpiperidin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the synthesis of "2-(1-Methylpiperidin-3-yl)acetic acid," a valuable building block in medicinal chemistry and drug development. The described methodology is based on established chemical transformations, ensuring a reliable and reproducible process.
Introduction
This compound and its derivatives are important scaffolds in the design of novel therapeutic agents. The piperidine moiety is a common feature in many biologically active compounds, and the acetic acid side chain provides a handle for further chemical modifications. This document outlines a three-step synthetic sequence starting from 3-pyridineacetic acid hydrochloride, proceeding through the key intermediate ethyl 2-(piperidin-3-yl)acetate, followed by N-methylation and final ester hydrolysis.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via the following three-step route:
-
Synthesis of Ethyl 2-(piperidin-3-yl)acetate: The commercially available 3-pyridineacetic acid hydrochloride is first esterified and then subjected to reduction to yield the piperidine ring.
-
N-Methylation: The secondary amine of the piperidine ring is methylated using the Eschweiler-Clarke reaction.
-
Hydrolysis: The ethyl ester is hydrolyzed to the final carboxylic acid product.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(piperidin-3-yl)acetate
This step involves the conversion of 3-pyridineacetic acid hydrochloride to its ethyl ester, followed by the reduction of the pyridine ring.
Protocol 1: Esterification and Reduction
-
Materials: 3-Pyridineacetic acid hydrochloride, Ethanol (absolute), Thionyl chloride, Benzyl chloride, 5% Palladium on Carbon (Pd/C), Hydrogen gas (H₂).
-
Procedure:
-
Esterification: A suspension of 3-pyridineacetic acid hydrochloride (1.0 eq) in absolute ethanol (5-10 volumes) is cooled to 0 °C. Thionyl chloride (1.2 eq) is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure to yield crude ethyl 2-(pyridin-3-yl)acetate hydrochloride.
-
Quaternary Salt Formation: The crude ester hydrochloride is dissolved in a suitable solvent such as acetonitrile. Benzyl chloride (1.1 eq) is added, and the mixture is heated to reflux for 6 hours. Upon cooling, the resulting N-benzylpyridinium salt precipitates and is collected by filtration.
-
Reduction: The N-benzylpyridinium salt (1.0 eq) is dissolved in ethanol in a high-pressure reactor. 5% Pd/C (0.1 eq by weight) is added as a catalyst. The reactor is pressurized with hydrogen gas (typically to 20 atm) and heated to approximately 40 °C for 10-12 hours.
-
Work-up: After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield crude ethyl 2-(piperidin-3-yl)acetate. This can be purified by vacuum distillation or column chromatography.
-
| Step | Reagents and Conditions | Expected Yield (%) |
| Esterification | 3-Pyridineacetic acid HCl, SOCl₂, Ethanol, Reflux, 4h | ~95 |
| Quaternary Salt Formation | Benzyl chloride, Acetonitrile, Reflux, 6h | ~90 |
| Reduction | 5% Pd/C, H₂ (20 atm), Ethanol, 40 °C, 10-12h | ~90 |
| Overall for Step 1 | ~77 |
Step 2: N-Methylation of Ethyl 2-(piperidin-3-yl)acetate
The secondary amine of the piperidine ring is selectively methylated using the Eschweiler-Clarke reaction. This classic method utilizes formaldehyde as the carbon source and formic acid as the reducing agent.
Protocol 2: Eschweiler-Clarke Methylation
-
Materials: Ethyl 2-(piperidin-3-yl)acetate, Formaldehyde (37% aqueous solution), Formic acid (88-98%).
-
Procedure:
-
To a round-bottom flask, add ethyl 2-(piperidin-3-yl)acetate (1.0 eq).
-
Add formic acid (2.5 eq) followed by the slow addition of aqueous formaldehyde solution (2.5 eq).
-
The reaction mixture is heated to reflux (around 100 °C) for 6-8 hours. The reaction progress can be monitored by TLC or GC-MS.
-
After completion, the mixture is cooled to room temperature and made basic (pH > 9) by the careful addition of a saturated sodium carbonate or sodium hydroxide solution.
-
The aqueous layer is extracted three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford ethyl 2-(1-methylpiperidin-3-yl)acetate. The crude product can be purified by column chromatography if necessary.
-
| Reagent | Molar Equivalents |
| Ethyl 2-(piperidin-3-yl)acetate | 1.0 |
| Formic Acid | 2.5 |
| Formaldehyde (37% aq.) | 2.5 |
| Expected Yield (%) | 85-95 |
Step 3: Hydrolysis of Ethyl 2-(1-methylpiperidin-3-yl)acetate
The final step is the saponification of the ethyl ester to the target carboxylic acid.
Protocol 3: Ester Hydrolysis
-
Materials: Ethyl 2-(1-methylpiperidin-3-yl)acetate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve ethyl 2-(1-methylpiperidin-3-yl)acetate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).
-
Add an aqueous solution of LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Once the reaction is complete, the THF is removed under reduced pressure.
-
The remaining aqueous solution is washed with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then carefully acidified to a pH of approximately 6-7 with 1M HCl.
-
The product can be isolated by lyophilization or by extraction into a suitable organic solvent if it is not highly water-soluble at this pH. Further purification can be achieved by recrystallization.
-
| Reagent | Molar Equivalents |
| Ethyl 2-(1-methylpiperidin-3-yl)acetate | 1.0 |
| Lithium Hydroxide (or NaOH) | 1.5 - 2.0 |
| Expected Yield (%) | >90 |
Visualizations
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for the preparation of this compound.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
-
Hydrogenation should be carried out in a suitable high-pressure reactor by trained personnel.
-
Handle all solvents and reagents in accordance with their respective safety data sheets (SDS).
Purification of 2-(1-Methylpiperidin-3-yl)acetic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 2-(1-Methylpiperidin-3-yl)acetic acid. The selection of an appropriate purification technique is critical to obtaining a high-purity final product, essential for reliable downstream applications in research and drug development. The methods outlined below, including acid-base extraction, recrystallization, and column chromatography, are standard yet robust techniques applicable to the purification of this and structurally similar compounds.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for selecting and optimizing purification methods.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | PubChem |
| Molecular Weight | 157.21 g/mol | PubChem |
| pKa (predicted) | 4.43 ± 0.10 (acidic), 9.5 (basic, estimated) | ChemAxon |
| Boiling Point (predicted) | 269.9 ± 13.0 °C | PubChem |
| Density (predicted) | 1.050 ± 0.06 g/cm³ | ChemAxon |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Expected to be soluble in water and polar organic solvents. | - |
Note: Some properties are predicted based on the chemical structure and may vary from experimental values.
Purification Strategies
Due to its zwitterionic nature at neutral pH (possessing both a carboxylic acid and a tertiary amine), this compound's solubility is highly pH-dependent. This characteristic is exploited in the purification process.
Caption: General purification workflow for this compound.
Protocol 1: Acid-Base Extraction
This technique is highly effective for the initial purification of the target compound from non-ionizable impurities. By manipulating the pH, the solubility of the zwitterionic compound can be selectively altered to move it between aqueous and organic phases.
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous acidic solution (e.g., 1 M HCl). The basic nitrogen of the piperidine ring will be protonated, forming a water-soluble salt that partitions into the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated product from the organic layer containing neutral and acidic impurities.
-
Basification: Cool the aqueous layer in an ice bath and basify by the slow addition of a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the pH is approximately 10-11. This deprotonates the ammonium salt, making the compound less water-soluble.
-
Product Extraction: Extract the basified aqueous solution with an organic solvent (e.g., ethyl acetate or DCM) to recover the purified product.
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Expected Results:
| Parameter | Expected Value |
| Recovery | 75-90% |
| Purity | >90% |
Protocol 2: Recrystallization
Recrystallization is a powerful technique for further purifying the solid product obtained from acid-base extraction or directly from a crude synthesis. The choice of solvent is critical for successful recrystallization.
Experimental Protocol:
-
Solvent Selection: Test the solubility of a small amount of the compound in various solvents (e.g., isopropanol, ethanol, acetone, or a mixture such as ethanol/water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The decreased solubility will cause the pure compound to crystallize. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Expected Results for Recrystallization from Isopropanol:
| Parameter | Expected Value |
| Recovery | 70-85% |
| Purity | >98% |
Protocol 3: Column Chromatography
Silica gel column chromatography can be employed for the purification of highly impure samples or for the separation of closely related analogues. Due to the polar nature of the zwitterionic compound, a polar eluent system is typically required. Tailing of the product spot on TLC can be suppressed by the addition of a small amount of a basic modifier like triethylamine or a small amount of acid like acetic acid to the eluent.
Caption: Workflow for purification by column chromatography.
Experimental Protocol:
-
TLC Analysis: Develop a suitable eluent system using thin-layer chromatography (TLC). A common system for such compounds is a mixture of a polar organic solvent (e.g., dichloromethane or ethyl acetate) and a more polar solvent (e.g., methanol), often with a small amount of a modifier like ammonium hydroxide or acetic acid to improve peak shape. An Rf value of 0.2-0.4 for the target compound is generally desirable.
-
Column Preparation: Pack a glass column with silica gel slurried in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica-adsorbed sample onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Suggested Eluent Systems and Expected Results:
| Eluent System (v/v/v) | Expected Rf | Recovery | Purity |
| Dichloromethane:Methanol:Ammonium Hydroxide (80:18:2) | ~0.3 | 60-80% | >97% |
| Ethyl Acetate:Methanol:Acetic Acid (85:10:5) | ~0.4 | 65-85% | >97% |
Summary of Purification Techniques
| Technique | Primary Application | Advantages | Disadvantages |
| Acid-Base Extraction | Initial cleanup from neutral impurities | High capacity, cost-effective | May not remove structurally similar impurities |
| Recrystallization | Final purification of solid product | Can yield very high purity, scalable | Requires a solid product, solvent selection can be challenging |
| Column Chromatography | Purification of complex mixtures | High resolution | Can be time-consuming and require large solvent volumes |
Application Notes and Protocols for the Quantification of 2-(1-Methylpiperidin-3-yl)acetic acid
Introduction
2-(1-Methylpiperidin-3-yl)acetic acid is a substituted piperidine derivative with a molecular weight of 157.21 g/mol .[1][2] Its structure, containing a tertiary amine and a carboxylic acid group, presents unique opportunities and challenges for bioanalytical quantification. The accurate determination of its concentration in various matrices, such as plasma, urine, and pharmaceutical formulations, is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control in drug development.
This document provides detailed application notes and protocols for two robust analytical methods for the quantification of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and cost-effective method suitable for routine analysis and quality control of bulk drug substances and formulations.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices.[3]
The protocols herein are designed to be self-validating, with a strong emphasis on the principles of scientific integrity and adherence to international regulatory guidelines.[4][5][6][7]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | [2] |
| Molar Mass | 157.21 g/mol | [1][2] |
| Predicted pKa | 4.43 ± 0.10 | [1] |
| Predicted Boiling Point | 269.9 ± 13.0 °C | [1] |
| Predicted Density | 1.050 ± 0.06 g/cm³ | [1] |
Method 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is designed for the quantification of this compound in pharmaceutical preparations, such as tablets or solutions, where the analyte concentration is expected to be relatively high.
Principle
The method utilizes reversed-phase chromatography to separate the analyte from excipients. Due to the lack of a strong chromophore in the native molecule, UV detection is performed at a low wavelength (typically 200-215 nm) where the carboxylic acid group exhibits some absorbance.[8][9] The mobile phase is buffered to a pH that ensures consistent ionization of the analyte for reproducible retention.
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile and water
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Pharmaceutical formulation containing the analyte
2. Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 25 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| UV Detector | 210 nm |
| Run Time | 10 minutes |
3. Preparation of Solutions:
-
Buffer Preparation (pH 3.0): Dissolve 3.4 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
-
Diluent: Mobile phase.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of the reference standard and dissolve in 25 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution of the stock solution with the diluent.
4. Sample Preparation:
-
Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient, transfer to a 100 mL volumetric flask, add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter a portion of this solution through a 0.45 µm syringe filter before injection.
-
Solutions: Dilute an accurate volume of the formulation with the diluent to obtain a final concentration within the calibration range.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be ≥ 0.995.
-
Determine the concentration of the analyte in the sample preparations from the calibration curve.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound in biological matrices like human plasma, which is essential for pharmacokinetic and bioequivalence studies.[3]
Principle
The analyte and a stable isotope-labeled internal standard (SIL-IS) are extracted from the plasma matrix using protein precipitation. Chromatographic separation is achieved on a C18 column, followed by detection using a triple quadrupole mass spectrometer. The instrument is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) to ensure high selectivity and sensitivity.
Experimental Workflow: LC-MS/MS
References
- 1. chembk.com [chembk.com]
- 2. (3-Methylpiperidin-1-yl)acetic acid | C8H15NO2 | CID 3163244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. jchr.org [jchr.org]
- 9. Acetic Acid | SIELC Technologies [sielc.com]
Application Note: Structural Characterization of 2-(1-Methylpiperidin-3-yl)acetic acid using 1D and 2D NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of small molecules in pharmaceutical research and development. This application note provides a detailed protocol for the characterization of "2-(1-Methylpiperidin-3-yl)acetic acid," a substituted piperidine derivative, using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The combination of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) allows for the complete assignment of all proton and carbon signals, confirming the molecular structure.
Predicted NMR Data
Due to the absence of publicly available experimental NMR data for this compound, the following tables present predicted chemical shifts (δ) based on analogous structures and established NMR principles. These tables serve as a guide for researchers in assigning the signals from experimentally acquired spectra.
Structure and Atom Numbering:
Table 1: Predicted ¹H NMR Chemical Shifts
| Position | Multiplicity | Predicted δ (ppm) | Coupling Constant (J) (Hz) |
| Hα | dd | 2.40 - 2.60 | Jα,β ≈ 7.0, Jα,β' ≈ 8.5 |
| Hβ | m | 1.90 - 2.10 | - |
| H2eq | dt | 2.80 - 3.00 | J2eq,2ax ≈ 11.5, J2eq,3ax ≈ 3.5 |
| H2ax | m | 1.95 - 2.15 | - |
| H4eq | m | 2.90 - 3.10 | - |
| H4ax | m | 1.70 - 1.90 | - |
| H5eq | m | 2.70 - 2.90 | - |
| H5ax | m | 1.50 - 1.70 | - |
| H6eq | dd | 2.60 - 2.80 | J6eq,6ax ≈ 11.0, J6eq,5eq ≈ 3.0 |
| H6ax | t | 1.80 - 2.00 | J6ax,6eq ≈ 11.0, J6ax,5ax ≈ 11.0 |
| N-CH₃ | s | 2.20 - 2.40 | - |
| COOH | br s | 10.0 - 12.0 | - |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Position | Predicted δ (ppm) |
| Cα | 35 - 40 |
| Cβ | 30 - 35 |
| C2 | 55 - 60 |
| C4 | 25 - 30 |
| C5 | 28 - 33 |
| C6 | 58 - 63 |
| N-CH₃ | 42 - 47 |
| COOH | 175 - 180 |
Experimental Protocols
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with appropriate pH adjustment).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
All spectra should be acquired on a 400 MHz or higher field NMR spectrometer at a constant temperature (e.g., 298 K).
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 s
-
Relaxation Delay: 2 s
-
Number of Scans: 16
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (with proton decoupling)
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 s
-
Relaxation Delay: 2 s
-
Number of Scans: 1024
-
-
COSY:
-
Pulse Program: cosygpqf
-
Spectral Width: 16 ppm in both dimensions
-
Number of Increments: 256
-
Number of Scans: 8
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3 (edited for CH/CH₃ vs. CH₂ differentiation)
-
Spectral Width (F2 - ¹H): 16 ppm
-
Spectral Width (F1 - ¹³C): 180 ppm
-
Number of Increments: 256
-
Number of Scans: 16
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (F2 - ¹H): 16 ppm
-
Spectral Width (F1 - ¹³C): 240 ppm
-
Number of Increments: 256
-
Number of Scans: 32
-
Long-range coupling delay (D6): optimized for 8 Hz
-
Data Analysis and Visualization
The following diagrams illustrate the workflow for data analysis and the expected key correlations for structural confirmation.
Caption: NMR Data Acquisition and Analysis Workflow.
Caption: Key 2D NMR Correlations for Structural Elucidation.
Interpretation of Spectra
-
¹H NMR: The proton spectrum will provide information on the number of different proton environments, their integration (ratio of protons), and their coupling patterns (neighboring protons). The characteristic downfield singlet for the N-methyl group and the broad singlet for the carboxylic acid proton will be key starting points for assignment.
-
¹³C NMR: The carbon spectrum will indicate the number of unique carbon atoms. The carbonyl carbon of the carboxylic acid will be significantly downfield.
-
COSY: This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[1][2][3][4] This will be crucial for tracing the connectivity within the piperidine ring and the acetic acid side chain. For example, a cross-peak between Hα and Hβ will confirm their adjacent relationship.
-
HSQC: The HSQC spectrum correlates protons directly to the carbons they are attached to.[5][6][7][8] This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. Edited HSQC can further distinguish between CH/CH₃ and CH₂ groups.
-
HMBC: This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds).[5][8][9] HMBC is vital for connecting different spin systems and confirming the overall molecular framework. Key correlations would include the N-methyl protons to the adjacent ring carbons (C2 and C6) and the α-protons of the acetic acid side chain to the carbonyl carbon and to Cβ of the piperidine ring.
Conclusion
The comprehensive suite of NMR experiments detailed in this application note provides a robust methodology for the complete structural characterization of this compound. By systematically analyzing the 1D and 2D NMR data, researchers can confidently confirm the identity and structure of this and similar molecules, which is a critical step in the drug discovery and development process.
References
- 1. youtube.com [youtube.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. emerypharma.com [emerypharma.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Application Note: Quantitative Analysis of 2-(1-Methylpiperidin-3-yl)acetic acid in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 2-(1-Methylpiperidin-3-yl)acetic acid in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established principles for the analysis of small polar molecules.
Introduction
This compound is a small molecule containing a tertiary amine and a carboxylic acid functional group. Accurate and sensitive quantification of such compounds in biological matrices is crucial for pharmacokinetic and metabolic studies in drug development. This application note outlines a robust LC-MS/MS method for the determination of this compound in human plasma. The method employs a simple protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography and detection using a triple quadrupole mass spectrometer.
Physicochemical Properties:
Experimental Protocols
2.1. Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of this compound from human plasma.
-
Materials:
-
Human plasma samples
-
Acetonitrile (LC-MS grade), chilled to -20°C
-
Internal Standard (IS) solution (e.g., a deuterated analog of the analyte at 100 ng/mL in 50:50 acetonitrile:water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of >12,000 x g
-
LC vials with inserts
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean LC vial for analysis.
-
2.2. Liquid Chromatography (LC) Method
-
Instrumentation: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
2.3. Mass Spectrometry (MS) Method
-
Instrumentation: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr (Nitrogen)
-
Cone Gas Flow: 50 L/hr (Nitrogen)
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
Data Presentation: Predicted Mass Spectrometry Parameters
Due to the absence of publicly available experimental mass spectra for this compound, the following MRM transitions are predicted based on its chemical structure and common fragmentation patterns for similar compounds.[2][3] The tertiary amine is expected to readily protonate, forming the [M+H]⁺ precursor ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment | Dwell Time (ms) | Collision Energy (eV) (Predicted) |
| This compound | 158.1 | 112.1 | [M+H - H₂O - CO]⁺ | 100 | 15 |
| This compound | 158.1 | 98.1 | [Piperidine ring fragment]⁺ | 100 | 20 |
| Internal Standard (IS) | Varies | Varies | Varies | 100 | Optimize |
Note: Collision energies are instrument-dependent and require optimization.
Visualization of Workflow and Fragmentation
4.1. Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound in plasma samples.
Caption: LC-MS/MS workflow for plasma sample analysis.
4.2. Theoretical Fragmentation Pathway
The proposed fragmentation of the protonated this compound molecule ([M+H]⁺, m/z 158.1) is shown below. The primary fragmentations are predicted to be the loss of water and carbon monoxide from the carboxylic acid group, and cleavage of the piperidine ring.
Caption: Predicted fragmentation of this compound.
Conclusion
This application note presents a comprehensive, albeit theoretical, framework for the quantitative analysis of this compound in human plasma by LC-MS/MS. The proposed protocol, utilizing protein precipitation and reversed-phase chromatography, offers a simple and rapid approach suitable for high-throughput analysis. The predicted MRM transitions provide a starting point for method development, which must be followed by experimental optimization and full validation according to regulatory guidelines.
References
Application Notes and Protocols for 2-(1-Methylpiperidin-3-yl)acetic acid
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature, patent databases, and technical reports, we have been unable to locate any published in vitro studies for "2-(1-Methylpiperidin-3-yl)acetic acid." Consequently, there is no publicly available quantitative data, such as IC50, EC50, or Ki values, nor are there established experimental protocols or known signaling pathways associated with this specific compound.
The lack of available information prevents the creation of detailed Application Notes and Protocols as requested. The development of such documentation is contingent upon foundational research that establishes the biological target(s) and mechanism(s) of action for a given compound.
As a reference for future research endeavors, should "this compound" be investigated, we provide below a generalized framework and example protocols for assays commonly employed for novel chemical entities with similar structural motifs (piperidine derivatives). These are intended to serve as a starting point for hypothesis-driven research.
General Approaches for Characterizing Novel Piperidine Derivatives
Piperidine-containing compounds are known to interact with a wide range of biological targets, particularly within the central nervous system. Initial in vitro screening would typically involve a broad panel of assays to identify potential biological activity.
1. Receptor Binding Assays: To determine if the compound binds to specific receptors. A common starting point would be a panel of G-protein coupled receptors (GPCRs) and ion channels.
2. Enzyme Inhibition Assays: To assess the compound's ability to inhibit the activity of specific enzymes.
3. Cellular Assays: To evaluate the effect of the compound on cellular functions, such as cell viability, proliferation, or the production of signaling molecules.
Example Protocol: Radioligand Receptor Binding Assay (General)
This protocol provides a general methodology for a competitive radioligand binding assay, which can be adapted once a potential receptor target is identified.
Objective: To determine the binding affinity (Ki) of "this compound" for a specific target receptor.
Materials:
-
Test Compound: this compound
-
Cell Membranes: Membranes prepared from cells expressing the target receptor.
-
Radioligand: A radioactively labeled ligand known to bind to the target receptor with high affinity and specificity.
-
Assay Buffer: Buffer composition will be dependent on the target receptor. A common example is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Scintillation Cocktail
-
96-well Filter Plates
-
Scintillation Counter
Workflow Diagram:
Application Notes and Protocols for In Vivo Evaluation of 2-(1-Methylpiperidin-3-yl)acetic acid in a Parkinson's Disease Model
Topic: In Vivo Experimental Design for "2-(1-Methylpiperidin-3-yl)acetic acid" Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel small molecule containing a piperidine moiety, a common scaffold in centrally active compounds. Given the prevalence of piperidine derivatives in neuropharmacology, this compound is hypothesized to possess neuroprotective or neurorestorative properties. This document outlines a detailed in vivo experimental plan to evaluate the therapeutic potential of this compound (referred to herein as "Compound X") in a preclinical model of Parkinson's Disease (PD). The chosen model is the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat, which mimics the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of PD.[1][2][3]
The following protocols describe a phased approach, beginning with pharmacokinetic profiling, followed by a comprehensive efficacy and safety evaluation using behavioral, neurochemical, and histological endpoints.
Phase 1: Pharmacokinetic (PK) and Dose-Range Finding Study
Objective: To determine the pharmacokinetic profile, brain penetration, and maximum tolerated dose (MTD) of Compound X in healthy rats.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Groups (n=4 per time point):
-
Intravenous (IV) administration: 2 mg/kg.
-
Oral gavage (PO) administration: 10 mg/kg.
-
-
Procedure:
-
Administer Compound X via the specified route.
-
Collect blood samples via tail vein at 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.[4][5]
-
At each terminal time point, animals are euthanized, and brains are collected.
-
Plasma and brain tissue are processed and analyzed for Compound X concentration using a validated LC-MS/MS method.[6]
-
-
Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, half-life (t½), and brain-to-plasma ratio.
Data Presentation: Hypothetical Pharmacokinetic Data
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 450 ± 55 | 280 ± 40 |
| Tmax (min) | 5 | 60 |
| AUC (0-t) (ng*h/mL) | 620 ± 70 | 950 ± 110 |
| t½ (h) | 2.5 ± 0.3 | 3.1 ± 0.4 |
| Bioavailability (%) | - | 30.6% |
| Brain/Plasma Ratio (at Tmax) | 0.8 ± 0.15 | 0.75 ± 0.12 |
Phase 2: Efficacy Study in a 6-OHDA Rat Model of Parkinson's Disease
Objective: To assess the neuroprotective or neurorestorative effects of Compound X on motor function and dopaminergic neuron survival in 6-OHDA-lesioned rats.
Experimental Workflow
Caption: Workflow for the in vivo evaluation of Compound X.
Protocol 1: 6-OHDA Model Induction
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize rats with isoflurane.
-
Stereotaxic Surgery:
-
Mount the rat in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Drill a small hole over the injection site targeting the medial forebrain bundle (MFB).[7][8]
-
Slowly infuse 6-hydroxydopamine (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the MFB.[7][8]
-
Leave the injection needle in place for 5 minutes post-infusion to allow for diffusion before slowly retracting.
-
Suture the scalp and provide post-operative care, including analgesics.
-
-
Recovery: Allow animals to recover for 3 weeks to ensure the development of the dopaminergic lesion.
Protocol 2: Treatment Regimen
-
Grouping (n=10 per group):
-
Group 1: Sham (saline injection) + Vehicle.
-
Group 2: 6-OHDA + Vehicle.
-
Group 3: 6-OHDA + Compound X (Low Dose, e.g., 5 mg/kg, PO).
-
Group 4: 6-OHDA + Compound X (Mid Dose, e.g., 15 mg/kg, PO).
-
Group 5: 6-OHDA + Compound X (High Dose, e.g., 50 mg/kg, PO).
-
Group 6: 6-OHDA + L-DOPA (6 mg/kg, IP) + benserazide (15 mg/kg, IP) (Positive Control).
-
-
Dosing: Administer treatments daily for 28 days.
Protocol 3: Behavioral Assessments
A. Cylinder Test (Forelimb Asymmetry) [9][10]
-
Place the rat in a transparent cylinder (20 cm diameter, 30 cm height).
-
Videotape the rat for 5 minutes.
-
A blinded observer counts the number of independent wall touches made with the left (impaired, contralateral to lesion) and right (unimpaired, ipsilateral) forelimbs.
-
Calculate the percentage of left forelimb use: (% Left Use) = [Left / (Left + Right)] * 100.
-
Perform this test weekly.
Data Presentation: Hypothetical Cylinder Test Results (Week 4)
| Group | % Use of Contralateral (Impaired) Forelimb |
| Sham + Vehicle | 48.5 ± 3.2 |
| 6-OHDA + Vehicle | 15.2 ± 4.5 |
| 6-OHDA + Cmpd X (5 mg/kg) | 22.8 ± 5.1 |
| 6-OHDA + Cmpd X (15 mg/kg) | 35.6 ± 4.8 |
| 6-OHDA + Cmpd X (50 mg/kg) | 41.3 ± 3.9 |
| 6-OHDA + L-DOPA | 45.1 ± 4.2 |
| p<0.05, **p<0.01 vs. 6-OHDA + Vehicle |
B. Rotarod Test (Motor Coordination) [9][11]
-
Train rats on an accelerating rotarod for 3 consecutive days before the first test.
-
Place the rat on the rod rotating at a low speed (e.g., 4 RPM).
-
The rod accelerates steadily (e.g., from 4 to 40 RPM over 5 minutes).
-
Record the latency to fall from the rod (in seconds).
-
Perform three trials per session and average the results. Conduct this test weekly.
Protocol 4: Post-mortem Analysis
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Immunohistochemistry (IHC):
-
Post-fix brains and cryoprotect in sucrose solution.
-
Section the substantia nigra and striatum on a cryostat.
-
Perform IHC staining for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons and their terminals.[3]
-
Quantify the number of TH-positive cells in the substantia nigra using stereology.
-
-
Neurochemical Analysis:
Data Presentation: Hypothetical Striatal Dopamine Levels
| Group | Striatal Dopamine (ng/mg tissue) | % of Sham Control |
| Sham + Vehicle | 12.5 ± 1.1 | 100% |
| 6-OHDA + Vehicle | 2.1 ± 0.5 | 16.8% |
| 6-OHDA + Cmpd X (5 mg/kg) | 3.5 ± 0.7 | 28.0% |
| 6-OHDA + Cmpd X (15 mg/kg) | 6.8 ± 0.9 | 54.4% |
| 6-OHDA + Cmpd X (50 mg/kg) | 8.2 ± 1.0 | 65.6% |
| 6-OHDA + L-DOPA | 7.5 ± 1.2 | 60.0% |
| p<0.05, **p<0.01 vs. 6-OHDA + Vehicle |
Hypothesized Signaling Pathway
Objective: To propose a potential mechanism of action for Compound X's neuroprotective effects. Based on common neuroprotective strategies, it is hypothesized that Compound X may promote cell survival by activating pro-survival signaling cascades and inhibiting apoptotic pathways.
Caption: Hypothetical neuroprotective signaling pathway of Compound X.
References
- 1. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 2. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. fda.gov [fda.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. criver.com [criver.com]
- 9. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparing Behavioral Assessment of Sensorimotor Function in Rat and Mouse Models of Parkinson’s Disease and Stroke | Veterian Key [veteriankey.com]
- 11. In vivo and in vitro models of Parkinson's disease - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 12. Neurochemical changes in animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neurochemical Characterization of A53T-Alpha-Synuclein and 6-Hydroxydopamine Rat Models for Parkinson’s Disease through Animal PET Imaging Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Stock Solutions for 2-(1-Methylpiperidin-3-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Accurate and reproducible experimental results begin with the correct preparation of stock solutions. 2-(1-Methylpiperidin-3-yl)acetic acid is a piperidine derivative whose physicochemical properties, particularly its zwitterionic nature, require careful consideration for solvent selection and handling. A zwitterion contains both acidic (carboxylic acid) and basic (tertiary amine) functional groups, influencing its solubility profile. These application notes provide a comprehensive guide to preparing high-quality, stable stock solutions of this compound for use in various research applications.
Compound Information and Properties
Summarizing the key physical and chemical properties of a compound is essential for accurate calculations and proper handling.
| Property | Value | Source |
| CAS Number | 169253-08-1 | [1][2][3] |
| Molecular Formula | C₈H₁₅NO₂ | [1][2][3] |
| Molecular Weight | 157.21 g/mol | [1][2][3] |
| Recommended Storage | Sealed in a dry environment at 2-8°C. | [3] |
| Transportation | Requires cold-chain transportation. | [3] |
| Known Incompatibilities | Strong oxidizing agents. | [4] |
Safety and Handling Precautions
While a complete safety data sheet (SDS) is not publicly available, data from the supplier and structurally similar compounds indicate that this compound should be handled with care.[4]
-
Potential Hazards:
-
Recommended Personal Protective Equipment (PPE):
-
Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear nitrile or other appropriate chemical-resistant gloves.
-
Skin and Body Protection: Wear a standard laboratory coat.
-
-
General Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[5]
Solvent Selection Guide
The zwitterionic nature of this compound makes solvent selection a critical step. The ideal solvent should fully dissolve the compound without promoting degradation. The following are recommended solvents, in order of preference for biological applications.
-
Aqueous Buffers (e.g., PBS, pH 7.2-7.4): The physiological pH of these buffers can help maintain the solubility of zwitterionic compounds. This is the preferred choice for stock solutions intended for direct use in cell-based assays.
-
Deionized Water: If a buffer is not suitable, sterile deionized water is a good starting point. Adjusting the pH may be necessary; adding a small amount of a weak base (e.g., 1N NaOH) can help deprotonate the carboxylic acid and improve solubility.
-
Dimethyl Sulfoxide (DMSO): A highly versatile organic solvent capable of dissolving a wide range of compounds. It is a common choice for preparing high-concentration stock solutions for long-term storage.[6]
-
Ethanol: A polar protic solvent that may also be effective.
It is always recommended to perform a small-scale solubility test before preparing a large-volume stock solution.
References
Application Note & Protocols: 2-(1-Methylpiperidin-3-yl)acetic acid as a Versatile Precursor in Medicinal Chemistry
Abstract: This guide provides a comprehensive overview of 2-(1-Methylpiperidin-3-yl)acetic acid, a valuable heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a tertiary amine within a piperidine ring and a carboxylic acid moiety, makes it a strategic precursor for synthesizing a diverse range of complex molecules, including active pharmaceutical ingredients (APIs). This document details its physicochemical properties, handling procedures, and core synthetic applications. Special emphasis is placed on amide bond formation and esterification, with detailed, field-tested protocols designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.
Introduction and Physicochemical Properties
This compound is a bifunctional organic compound that serves as a key intermediate in the synthesis of various biologically active molecules. The piperidine ring is a privileged structure in medicinal chemistry, frequently found in pharmaceuticals due to its ability to confer favorable properties such as improved solubility, metabolic stability, and target engagement.[1][2] The presence of both a nucleophilic tertiary amine and an electrophilic carboxylic acid (once activated) on the same scaffold allows for sequential or orthogonal functionalization, enabling the construction of complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₂ | N/A |
| Molecular Weight | 157.21 g/mol | N/A |
| CAS Number | 84661-39-2 | N/A |
| Appearance | Off-white to white solid | N/A |
| Solubility | Soluble in water, methanol, and polar organic solvents. | N/A |
| Storage | Store in a cool, dry place away from incompatible materials. | N/A |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) for complete hazard information.
Core Application: Amide Bond Formation via Amine Coupling
The most prevalent application of this compound is its use as the carboxylic acid component in amide bond formation.[3] This reaction is a cornerstone of medicinal chemistry, linking molecular fragments to build libraries of compounds for screening.[4] The synthesis of the JAK inhibitor Tofacitinib, for instance, involves the coupling of a piperidine-containing fragment with another heterocyclic moiety, highlighting the industrial relevance of such transformations.[5]
Principle & Mechanism
Direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures and results in water elimination, conditions that are often incompatible with complex molecules. Therefore, "coupling reagents" are used to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.
A common and highly effective method involves the use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxyazabenzotriazole (HOAt).
Mechanism Outline:
-
The carboxylic acid attacks the carbodiimide (EDCI), forming a highly reactive O-acylisourea intermediate.
-
This intermediate is prone to racemization and side reactions. The additive (HOBt/HOAt) rapidly intercepts it to form a more stable active ester.
-
The amine nucleophile then attacks the carbonyl of the active ester, displacing HOBt/HOAt and forming the stable amide bond. The byproducts, a urea derivative and regenerated HOBt, are typically soluble and can be removed during aqueous workup.
General Protocol for EDCI/HOBt Mediated Amide Coupling
This protocol describes a general procedure for coupling this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest (1.0 eq)
-
EDCI·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and the amine (1.0 eq).
-
Solvent Addition: Dissolve the starting materials in anhydrous DMF or DCM (approx. 0.1 M concentration).
-
Base Addition: Add DIPEA or TEA (2.5-3.0 eq) to the solution and stir for 5 minutes at room temperature. Causality Note: The base is crucial for neutralizing the hydrochloride salt of EDCI and the HOBt, as well as the carboxylic acid proton, ensuring the amine remains a free nucleophile.
-
Activator Addition: Add HOBt (1.2 eq) followed by EDCI·HCl (1.2 eq) to the stirred solution. The reaction may become slightly exothermic.[6]
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: a. Dilute the reaction mixture with ethyl acetate or DCM. b. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes unreacted acid and HOBt. The water and brine washes remove residual DMF and water-soluble byproducts like the urea derivative.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes with a small percentage of TEA to prevent streaking of the basic product).
Table 2: Reagent Calculation Example
| Reagent | M.W. | Amount (mg) | Mmol (eq) |
| This compound | 157.21 | 157 | 1.0 (1.0) |
| Aniline (example amine) | 93.13 | 93 | 1.0 (1.0) |
| EDCI·HCl | 191.70 | 230 | 1.2 (1.2) |
| HOBt | 135.12 | 162 | 1.2 (1.2) |
| DIPEA | 129.24 | 323 (0.44 mL) | 2.5 (2.5) |
| DMF (Solvent) | - | 10 mL | - |
Characterization and Validation
-
¹H NMR: Expect disappearance of the broad carboxylic acid proton peak. New peaks corresponding to the amine fragment and a characteristic amide N-H proton (if applicable) will appear.
-
¹³C NMR: A shift in the carbonyl carbon resonance to ~165-175 ppm is indicative of amide formation.[7]
-
FTIR: Look for the appearance of a strong amide C=O stretch around 1630-1680 cm⁻¹ and an N-H stretch (for primary/secondary amines) around 3200-3400 cm⁻¹.[8]
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the desired amide product.
Core Application: Esterification
Esterification is another key transformation for this compound, producing derivatives used as intermediates or as final products with specific physicochemical properties (e.g., prodrugs).[9]
Principle & Mechanism
While classic Fischer esterification (acid catalysis with excess alcohol) is possible, milder methods are often preferred for complex substrates.[10] A highly effective method for sensitive substrates is the Steglich esterification, which uses a carbodiimide (like DCC or EDCI) and a nucleophilic catalyst, typically 4-Dimethylaminopyridine (DMAP).[11]
Mechanism Outline:
-
Similar to amide coupling, the carboxylic acid is activated by the carbodiimide to form the O-acylisourea.
-
DMAP, a superior nucleophile compared to the alcohol, attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate.
-
The alcohol then attacks this activated intermediate, which is more electrophilic than the O-acylisourea, to form the ester and regenerate the DMAP catalyst.
General Protocol for EDCI/DMAP Mediated Esterification
Materials:
-
This compound
-
Alcohol of interest (1.0-1.2 eq)
-
EDCI·HCl (1.5 eq)
-
DMAP (0.1-0.2 eq, catalytic)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.2 eq).
-
Solvent & Reagent Addition: Dissolve the components in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add EDCI·HCl (1.5 eq) portion-wise while stirring. Causality Note: The reaction is started at 0 °C to control the rate and minimize side reactions, especially the formation of N-acylurea byproducts.[11]
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Causality Note: The acid wash removes the basic DMAP and any unreacted tertiary amines. The bicarbonate wash removes any unreacted carboxylic acid.
-
Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography (e.g., Ethyl Acetate/Hexanes).
Workflow Visualizations
The following diagrams illustrate the generalized workflows for the key synthetic applications described.
Caption: Generalized workflow for amide bond synthesis.
Caption: Generalized workflow for Steglich esterification.
Conclusion
This compound is a potent and versatile precursor for the synthesis of complex nitrogen-containing compounds. Its bifunctional nature allows for straightforward incorporation into target molecules via robust and well-established methods like amide coupling and esterification. The protocols provided herein are designed to be reliable starting points for laboratory synthesis. By understanding the principles and the rationale behind each step, researchers can effectively leverage this building block to accelerate discovery and development programs in medicinal chemistry and related fields.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. hepatochem.com [hepatochem.com]
- 5. research.unl.pt [research.unl.pt]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. WO1997049698A1 - Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders - Google Patents [patents.google.com]
- 10. studylib.net [studylib.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(1-Methylpiperidin-3-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-(1-Methylpiperidin-3-yl)acetic acid synthesis. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data summaries.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a four-step process starting from 3-pyridineacetic acid. The key stages are:
-
Esterification: Protection of the carboxylic acid group as an ethyl ester.
-
Pyridine Reduction: Catalytic hydrogenation of the pyridine ring to a piperidine ring.
-
N-Methylation: Introduction of a methyl group to the piperidine nitrogen.
-
Hydrolysis: Deprotection of the ethyl ester to yield the final carboxylic acid.
Below is a workflow diagram illustrating this synthetic route.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Esterification of 3-Pyridineacetic Acid
This protocol describes the Fischer esterification of 3-pyridineacetic acid to its ethyl ester.
-
Materials:
-
3-Pyridineacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether or ethyl acetate
-
-
Procedure:
-
Suspend 3-pyridineacetic acid (1.0 eq) in absolute ethanol (5-10 volumes).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-pyridylacetate. The product can be purified by vacuum distillation if necessary.
-
Step 2: Catalytic Hydrogenation of Ethyl 3-pyridylacetate
This protocol details the reduction of the pyridine ring to a piperidine ring.
-
Materials:
-
Ethyl 3-pyridylacetate
-
Platinum(IV) oxide (PtO₂) or 10% Palladium on carbon (Pd/C)
-
Glacial acetic acid or ethanol
-
Hydrogen gas
-
High-pressure hydrogenation apparatus (autoclave)
-
Celite
-
-
Procedure:
-
In a high-pressure vessel, dissolve ethyl 3-pyridylacetate (1.0 eq) in glacial acetic acid or ethanol (10-20 volumes).[1]
-
Add the catalyst (PtO₂ or 10% Pd/C, 5-10 mol%).[1]
-
Seal the vessel, purge with nitrogen, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-80 bar.[2]
-
Stir the mixture at 60-80°C.[1][2] Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via GC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the vessel and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
If acetic acid was used as the solvent, neutralize with a base (e.g., NaOH) and extract the product with an organic solvent. If ethanol was used, the solvent can be removed under reduced pressure.
-
The crude ethyl 3-piperidylacetate can be used in the next step without further purification or can be purified by vacuum distillation.
-
Step 3: N-Methylation of Ethyl 3-piperidylacetate (Eschweiler-Clarke Reaction)
This protocol describes the methylation of the piperidine nitrogen.
-
Materials:
-
Ethyl 3-piperidylacetate
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide solution
-
-
Procedure:
-
To a flask containing ethyl 3-piperidylacetate (1.0 eq), add formic acid (2.0-3.0 eq).[3]
-
Add formaldehyde solution (2.0-3.0 eq) dropwise while cooling the mixture in an ice bath.[3]
-
Heat the reaction mixture to 80-100°C and maintain for 6-18 hours, until the evolution of CO₂ ceases.[3]
-
Cool the reaction mixture to room temperature and basify with a sodium hydroxide solution to a pH of 9-10.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(1-methylpiperidin-3-yl)acetate. Purification can be achieved by column chromatography or vacuum distillation.
-
Step 4: Hydrolysis of Ethyl 2-(1-methylpiperidin-3-yl)acetate
This protocol details the final deprotection step to yield the target acid.
-
Materials:
-
Ethyl 2-(1-methylpiperidin-3-yl)acetate
-
Hydrochloric acid (6N) or Sodium hydroxide (2N)
-
Dowex 50WX8 resin (for acid work-up) or an organic acid (for basic work-up)
-
-
Procedure (Acidic Hydrolysis):
-
Dissolve the ester (1.0 eq) in 6N hydrochloric acid (5-10 volumes).
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
The product will be the hydrochloride salt. To obtain the free amino acid, the residue can be dissolved in water and passed through an ion-exchange column (Dowex 50WX8) and eluted with aqueous ammonia, or neutralized carefully.
-
-
Procedure (Basic Hydrolysis):
-
Dissolve the ester (1.0 eq) in a mixture of ethanol and 2N sodium hydroxide.
-
Stir the mixture at room temperature or gentle heat (40-50°C) for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to the isoelectric point (around pH 3-4) with an acid (e.g., acetic acid or dilute HCl).
-
The product may precipitate and can be collected by filtration. If it remains in solution, it can be extracted with a suitable organic solvent or the water can be removed under reduced pressure.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for each step of the synthesis. Note that yields can vary significantly based on the scale of the reaction and the purity of the reagents.
| Step | Reaction | Typical Conditions | Typical Reaction Time | Expected Yield |
| 1 | Esterification | Ethanol, cat. H₂SO₄, Reflux | 4-6 hours | 85-95% |
| 2 | Pyridine Reduction | H₂ (50-80 bar), PtO₂ or Pd/C, 60-80°C | 12-24 hours | 70-90%[2] |
| 3 | N-Methylation | HCHO, HCOOH, 80-100°C | 6-18 hours | 80-95%[3] |
| 4 | Hydrolysis | 6N HCl, Reflux or 2N NaOH, RT-50°C | 2-8 hours | 90-98% |
Troubleshooting Guides and FAQs
Step 1: Esterification
-
Q1: The esterification reaction is not going to completion. What can I do?
-
A1: Fischer esterification is an equilibrium-controlled reaction. To drive it towards the product, you can use a large excess of the alcohol (ethanol in this case), which can also serve as the solvent.[4] Another strategy is to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus. Ensure your reagents, especially the ethanol, are anhydrous.
-
-
Q2: I am getting a low yield after work-up. Where might I be losing my product?
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A2: The product, ethyl 3-pyridylacetate, is a basic compound and can be partially soluble in the acidic aqueous phase during work-up. Ensure that the reaction mixture is thoroughly neutralized or even slightly basified with sodium bicarbonate before extraction. Perform multiple extractions with your organic solvent to maximize recovery.
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Step 2: Pyridine Reduction
Caption: Key parameters to adjust for low conversion in pyridine reduction.
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Q3: The hydrogenation of the pyridine ring is slow or incomplete. How can I improve the conversion?
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A3: The reduction of the aromatic pyridine ring can be challenging.[2] You can try increasing the hydrogen pressure (up to 100 bar if your equipment allows), increasing the reaction temperature (to around 80°C), or increasing the catalyst loading.[2] Ensure the catalyst is fresh and active; old catalysts can have reduced activity. The choice of solvent can also be critical; acetic acid often enhances the reaction rate by protonating the pyridine nitrogen, making it more susceptible to reduction.[5]
-
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Q4: I am observing dehalogenation of my substrate (if applicable). How can I avoid this?
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A4: If your starting material has halogen substituents, catalytic hydrogenation can sometimes lead to dehalogenation as a side reaction. Using a different catalyst, for example, moving from Pd/C to PtO₂, or lowering the reaction temperature and pressure might help to minimize this side reaction.
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Q5: The reaction is producing a mixture of cis and trans diastereomers. How can I control the stereoselectivity?
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A5: The stereoselectivity of pyridine reduction can be influenced by the catalyst and reaction conditions. For some substituted pyridines, increasing the hydrogen pressure has been shown to favor the formation of the cis isomer.[2] Screening different catalysts (e.g., Rh on carbon) and solvents may also influence the diastereomeric ratio.
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Step 3: N-Methylation (Eschweiler-Clarke)
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Q6: The N-methylation is not complete, and I still have starting material. What should I do?
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A6: The Eschweiler-Clarke reaction is generally very efficient.[5] Incomplete reaction could be due to insufficient amounts of formaldehyde or formic acid. Ensure you are using a molar excess of both reagents.[6] Reaction time and temperature can also be increased, but be mindful of potential side reactions.
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Q7: I am concerned about the formation of a quaternary ammonium salt. Is this a risk?
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Q8: Are there any common side products in this reaction?
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A8: While generally a clean reaction, side products can arise from impurities in the starting materials or if the reaction is heated for an excessively long time at very high temperatures. Ensure your starting piperidine derivative is pure. The work-up procedure is also important for isolating a clean product.
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Step 4: Hydrolysis
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Q9: The ester hydrolysis is slow. How can I speed it up?
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A9: For acidic hydrolysis, you can increase the concentration of the acid or the reaction temperature. For basic hydrolysis, gentle heating (40-50°C) can accelerate the reaction. Ensure sufficient stirring to promote contact between the aqueous and organic phases if the ester is not fully soluble.
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Q10: I am having trouble isolating the final amino acid product. What are some tips?
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A10: Amino acids can be tricky to isolate due to their zwitterionic nature. After basic hydrolysis, careful acidification to the isoelectric point is crucial for precipitation. If the product is highly water-soluble, extraction with an organic solvent at the isoelectric pH might be necessary. Alternatively, using acidic hydrolysis and then isolating the hydrochloride salt can be a simpler procedure if the salt form is acceptable for your application. Using ion-exchange chromatography is a robust method for isolating the pure, neutral amino acid.
-
References
- 1. benchchem.com [benchchem.com]
- 2. thalesnano.com [thalesnano.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-(1-Methylpiperidin-3-yl)acetic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(1-methylpiperidin-3-yl)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Synthetic Step 1: Catalytic Hydrogenation of 2-(Pyridin-3-yl)acetic acid
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Low or no conversion of starting material | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons (e.g., sulfur compounds). | 1. Use fresh, high-quality catalyst. 2. Ensure the reaction vessel is properly sealed and pressurized. Increase pressure if necessary, within the safety limits of the equipment. 3. Purify the starting material to remove any potential catalyst poisons. |
| Product decarboxylation (loss of CO2) | 1. Reaction temperature is too high. 2. Acidic conditions. | 1. Conduct the hydrogenation at room temperature. 2. The presence of a base, such as ammonia, is crucial to prevent decarboxylation. Ensure an adequate amount is used. |
| Incomplete reduction (presence of pyridine intermediates) | 1. Insufficient reaction time. 2. Catalyst deactivation. | 1. Monitor the reaction by TLC or LC-MS and continue until the starting material is consumed. 2. Add a fresh batch of catalyst if the reaction stalls. |
Synthetic Step 2: N-Methylation of 2-(Piperidin-3-yl)acetic acid (Eschweiler-Clarke Reaction)
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Incomplete methylation (presence of starting material) | 1. Insufficient amount of formaldehyde or formic acid. 2. Reaction temperature is too low. | 1. Use a molar excess of both formaldehyde and formic acid.[1] 2. Heat the reaction mixture to reflux (typically around 100°C) to ensure the reaction goes to completion. |
| Formation of N-formyl impurity | Incomplete reduction of the intermediate iminium ion. | Ensure a sufficient excess of formic acid is present to act as the reducing agent. Prolonging the reaction time at reflux can also help drive the reaction to completion. |
| Difficult product isolation | The product is a zwitterionic amino acid, which can be highly soluble in water. | After basifying the reaction mixture, extract thoroughly with a suitable organic solvent. If the product remains in the aqueous layer, consider using techniques like ion-exchange chromatography for purification. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A two-step synthesis is commonly employed. The first step is the catalytic hydrogenation of 2-(pyridin-3-yl)acetic acid to yield 2-(piperidin-3-yl)acetic acid. The second step is the N-methylation of the piperidine nitrogen using the Eschweiler-Clarke reaction.
Q2: Why is ammonia used during the catalytic hydrogenation step?
The hydrogenation of pyridylacetic acids can be prone to decarboxylation, especially under acidic conditions or at elevated temperatures. The addition of a base like ammonia helps to neutralize any acidic species and stabilize the carboxylic acid group, thus minimizing this side reaction.
Q3: What are the advantages of using the Eschweiler-Clarke reaction for N-methylation?
The Eschweiler-Clarke reaction is advantageous because it is a reductive amination process that uses formaldehyde as the carbon source and formic acid as the reducing agent. A key benefit is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts which can be a common side reaction with other methylating agents like methyl iodide.[1] It is also generally tolerant of other functional groups, such as the carboxylic acid in this synthesis.
Q4: How can I monitor the progress of these reactions?
Both reactions can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For the hydrogenation step, the disappearance of the UV-active starting material (2-(pyridin-3-yl)acetic acid) is a good indicator of reaction completion. For the N-methylation, the formation of the more non-polar product can be observed.
Q5: What are the key safety precautions for this synthesis?
Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (if using Raney Nickel, though Rhodium on Carbon is recommended here). Ensure proper grounding of equipment and use a well-ventilated fume hood. The Eschweiler-Clarke reaction involves heating formaldehyde and formic acid, which are corrosive and have noxious fumes. This step should also be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Step 1: Synthesis of 2-(Piperidin-3-yl)acetic acid via Catalytic Hydrogenation
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Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2-(pyridin-3-yl)acetic acid in a mixture of water and aqueous ammonia.
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Catalyst Addition: Carefully add 5% Rhodium on Carbon catalyst (typically 5-10 mol%) to the solution.
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Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.
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Monitoring: Monitor the reaction by observing the uptake of hydrogen and by analyzing aliquots via TLC or LC-MS.
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Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(piperidin-3-yl)acetic acid, which can be used in the next step without further purification.
Step 2: Synthesis of this compound via Eschweiler-Clarke Reaction
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Reaction Setup: To a round-bottom flask, add the crude 2-(piperidin-3-yl)acetic acid from the previous step.
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Reagent Addition: Add an excess of aqueous formaldehyde (typically 2-3 equivalents) followed by an excess of formic acid (typically 2-3 equivalents).[1]
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Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for several hours. The reaction is typically complete when the evolution of carbon dioxide ceases.
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Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
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Workup: Cool the reaction mixture to room temperature and carefully neutralize with a base such as sodium hydroxide or sodium carbonate.
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Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential side reactions to avoid during synthesis.
References
Technical Support Center: Purification of 2-(1-Methylpiperidin-3-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(1-Methylpiperidin-3-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can originate from starting materials, reagents, and side reactions. Based on typical synthetic routes for similar piperidine derivatives, potential impurities include:
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Unreacted starting materials: Such as 2-(piperidin-3-yl)acetic acid or its ester precursor.
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Reagents from methylation: If the N-methylation is performed using a reaction like the Eschweiler-Clarke reaction, residual formaldehyde and formic acid might be present.[1][2]
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Byproducts: Over-methylation leading to quaternary ammonium salts is a possibility, although less likely with the Eschweiler-Clarke reaction.[1] Other byproducts can form depending on the specific synthetic pathway used.
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Solvents: Residual solvents from the reaction and purification steps.
Q2: My purified this compound is a sticky solid or oil. How can I obtain a crystalline product?
A2: The physical form of the final product is highly dependent on its purity and the solvent system used for isolation. If you are obtaining a sticky solid or oil, it is likely due to the presence of impurities or residual solvent. Consider the following troubleshooting steps:
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Re-purification: The product may require further purification by column chromatography or recrystallization to remove impurities that inhibit crystallization.
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Solvent choice for crystallization: Experiment with different solvent systems. Since the compound is a zwitterion, its solubility can be manipulated by pH adjustments.[3] Trying a combination of a good solvent (in which the compound is soluble) and an anti-solvent (in which it is poorly soluble) can induce crystallization.
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Trituration: Repeatedly washing the oily product with a solvent in which the desired compound is poorly soluble but the impurities are soluble can sometimes induce solidification and remove contaminants.
Q3: I am having difficulty with the column chromatography of this compound. It is either sticking to the column or eluting very broadly.
A3: The zwitterionic nature of this compound, containing both a basic piperidine nitrogen and an acidic carboxylic acid, can lead to strong interactions with silica gel, a common stationary phase.[3] This can cause tailing and poor separation. Here are some strategies to overcome this:
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Use of additives in the mobile phase: Adding a small amount of a volatile base, like triethylamine or pyridine, to the eluent can help to saturate the acidic sites on the silica gel and reduce tailing. For acidic compounds, a small amount of acetic acid can be beneficial.
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Reverse-phase chromatography: If standard silica gel chromatography is problematic, consider using a reverse-phase stationary phase (like C18) with a suitable polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures with additives like formic acid or trifluoroacetic acid).
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Ion-exchange chromatography: This technique can be effective for separating zwitterionic compounds based on their charge characteristics.[3]
Q4: How can I separate the enantiomers of this compound?
A4: Since the 3-position of the piperidine ring is a chiral center, a racemic mixture of enantiomers will be produced unless an asymmetric synthesis is employed. Separation of these enantiomers, known as chiral resolution, can be achieved through several methods:
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Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[4]
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Diastereomeric Salt Formation: Reacting the racemic acid with a chiral base will form two diastereomeric salts. These salts have different physical properties (like solubility) and can often be separated by fractional crystallization. The desired enantiomer can then be recovered by treating the separated salt with an acid.
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Kinetic Resolution: This method involves reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted enantiomer from the product of the faster-reacting enantiomer.[5]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product loss during extraction: | The zwitterionic nature of the compound can affect its partitioning between organic and aqueous layers. Ensure the pH of the aqueous layer is adjusted appropriately to either fully protonate the amine or deprotonate the carboxylic acid to drive the compound into the desired layer. |
| Incomplete elution from chromatography column: | As mentioned in the FAQs, the compound may be strongly adsorbed onto the silica gel. Ensure the mobile phase polarity is high enough and consider adding modifiers like triethylamine or acetic acid to improve recovery. |
| Co-precipitation of impurities during crystallization: | If the crude product is highly impure, impurities may co-crystallize with the desired compound, reducing the yield of pure product. It is often beneficial to perform a preliminary purification by column chromatography before crystallization. |
| Product is too soluble in the crystallization solvent: | If the product remains dissolved even after cooling, the chosen solvent is too good. Try a different solvent or a solvent mixture where the compound has lower solubility at colder temperatures. |
Issue 2: Product is Contaminated with Starting Material
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction: | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, NMR). If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more reagent. |
| Inefficient purification: | The polarity of the starting material and product may be very similar, making separation by column chromatography challenging. Optimize the mobile phase system for chromatography by screening different solvent mixtures to maximize the difference in retention factors (Rf). A gradient elution may be necessary. |
| Co-crystallization: | The starting material may have similar crystallization properties to the product. In this case, column chromatography is generally the preferred method for separation. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
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Slurry Preparation: In a beaker, mix silica gel with the initial, low-polarity mobile phase to form a slurry.
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Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed stationary phase. Add a layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. Carefully load the sample onto the top of the column.
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Elution: Begin eluting the column with the mobile phase. A common starting point for piperidine derivatives is a mixture of dichloromethane and methanol, or ethyl acetate and hexanes, often with a small percentage (0.1-1%) of triethylamine to reduce tailing. The polarity of the mobile phase can be gradually increased (gradient elution) to elute the desired compound.
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Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: General Procedure for Purification by Crystallization
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Solvent Selection: Choose a solvent or solvent system in which the crude product is soluble at elevated temperatures but poorly soluble at room temperature or below. For zwitterionic compounds, polar solvents like ethanol, methanol, or water, or mixtures thereof, are often good starting points.[6]
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Dissolution: Dissolve the crude material in the minimum amount of the hot solvent.
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Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in an ice bath or refrigerator can induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities.
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Drying: Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues with this compound.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. reddit.com [reddit.com]
- 4. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(1-Methylpiperidin-3-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-Methylpiperidin-3-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: While a single, universally optimized protocol is not available, common strategies involve the synthesis of a piperidine ring followed by the introduction or modification of an acetic acid side chain. A plausible route starts from a suitable pyridine derivative, which is first N-methylated and then reduced to the corresponding piperidine. The acetic acid moiety can be introduced via various methods, such as the hydrolysis of a corresponding nitrile or ester precursor. Another approach involves the alkylation of a pre-formed 3-substituted piperidine.
Q2: What are the critical reaction parameters to monitor during the synthesis?
A2: Key parameters include reaction temperature, choice of solvent, catalyst, and the stoichiometry of reagents. For instance, in related piperidine syntheses, temperature control can be crucial to prevent the formation of side products through competing reactions like the aza-Cope rearrangement.[1] The selection of an appropriate acidic or basic catalyst can also significantly influence reaction yield and selectivity.
Q3: How can I purify the final product, this compound?
A3: Purification of the final product typically involves techniques such as column chromatography on silica gel, recrystallization, or preparative HPLC. The choice of method will depend on the purity of the crude product and the nature of the impurities. For instance, in the purification of similar piperazine acetic acid esters, silica gel chromatography using solvent systems like ethyl acetate/hexanes has been effective.[2] After purification, it is essential to characterize the compound using methods like NMR and mass spectrometry to confirm its identity and purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. - Ensure stoichiometric amounts of reactants are used. - Consider a more effective catalyst or solvent system. In similar syntheses, screening different acidic promotors has been shown to significantly improve yields.[1] |
| Side product formation. | - Modify reaction conditions to suppress side reactions. For example, lowering the temperature may prevent thermally activated side reactions.[1] - In related syntheses, the choice of protecting groups can influence the reaction outcome and prevent unwanted cyclizations.[2] | |
| Presence of Impurities | Unreacted starting materials. | - Optimize the reaction stoichiometry and conditions for complete conversion. - Employ appropriate purification techniques such as column chromatography. |
| Formation of diastereomers. | - In cases of asymmetric synthesis, the choice of chiral auxiliaries and reagents is critical. The use of different amounts of reagents like s-BuLi has been shown to affect the diastereomeric excess in the synthesis of related piperidinones.[3] - Separation of diastereomers can often be achieved by flash chromatography.[3] | |
| Difficulty with Hydrolysis Step (if applicable) | Inefficient hydrolysis of a nitrile or ester precursor. | - For nitrile hydrolysis, strong acidic or basic conditions are typically required. The use of a catalyst like zinc acetate under pressure has been reported for acetonitrile hydrolysis.[4] - For ester hydrolysis, enzymatic methods can be an alternative to chemical hydrolysis, offering high selectivity. The choice of enzyme, cosolvent, and pH are critical parameters to optimize for efficient conversion.[5] |
| Poor Solubility of Intermediates | Inappropriate solvent. | - Screen a range of solvents to find one that provides adequate solubility for all reactants at the desired reaction temperature. In some syntheses of related compounds, solvents like DMF, toluene, or dichloromethane have been used.[2][6] |
Experimental Protocols
General Protocol for N-Alkylation and Side Chain Introduction (Illustrative)
This protocol is a generalized example based on common organic synthesis techniques and findings from related literature.
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N-Methylation of a Piperidine Precursor:
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Dissolve the piperidine precursor in a suitable solvent such as acetonitrile or DMF.
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Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) and a base (e.g., potassium carbonate or triethylamine).
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Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
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Work up the reaction by quenching with water, extracting with an organic solvent, and drying the organic layer.
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Purify the N-methylated intermediate by column chromatography.
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Introduction of the Acetic Acid Moiety (via Nitrile Hydrolysis):
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To the N-methylated piperidine nitrile precursor, add a solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH).
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Heat the mixture under reflux for several hours until the nitrile is fully hydrolyzed (monitored by TLC or LC-MS).
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Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
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Filter the solid, wash with a cold solvent, and dry under vacuum.
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Further purification can be achieved by recrystallization.
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Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low reaction yield.
Decision Pathway for Purification Strategy
Caption: Decision tree for selecting an appropriate purification method.
References
- 1. Optimization of the acidic promotor regarding the one-pot reaction synthesis of a tricyclic piperidine [diva-portal.org]
- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US3040095A - Hydrolysis of acetonitrile to acetamide - Google Patents [patents.google.com]
- 5. redalyc.org [redalyc.org]
- 6. arpi.unipi.it [arpi.unipi.it]
How to resolve poor solubility of "2-(1-Methylpiperidin-3-yl)acetic acid"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of 2-(1-Methylpiperidin-3-yl)acetic acid.
Troubleshooting Guide: Resolving Poor Solubility
Poor solubility of this compound can be a significant hurdle in various experimental settings. This guide provides a systematic approach to diagnose and resolve common solubility issues.
Problem: The compound does not dissolve in aqueous buffers.
Cause: this compound is a zwitterionic compound, meaning it contains both a basic piperidine nitrogen and an acidic carboxylic acid group. At a neutral pH, which is near its isoelectric point (pI), the molecule has a minimal net charge, leading to low aqueous solubility.[1]
Solution:
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pH Adjustment: The most effective method to enhance solubility is to adjust the pH of the solvent away from the compound's isoelectric point.[1]
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Acidification: Adding a small amount of a dilute acid (e.g., 0.1 M HCl) will protonate the carboxylate group, resulting in a positively charged species that is typically more water-soluble.[1]
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Alkalinization: Conversely, adding a small amount of a dilute base (e.g., 0.1 M NaOH) will deprotonate the piperidinium group, leading to a negatively charged species that is also generally more soluble in water.[1]
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Co-solvents: If pH adjustment alone is insufficient or not desired for the experimental conditions, the use of co-solvents can be explored.
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Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). These can help to reduce the interfacial tension between the aqueous solution and the hydrophobic parts of the molecule.
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Problem: The compound precipitates out of solution upon standing or temperature change.
Cause: The concentration of the compound in the solution may have exceeded its thermodynamic solubility limit under the given conditions. This can happen when a stock solution prepared in an organic solvent is diluted into an aqueous buffer, or when a solution prepared at an elevated temperature is cooled down.
Solution:
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Optimize Final Concentration: The simplest approach is to work with a more dilute final concentration of the compound.
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Modify Dilution Method: When diluting a stock solution (e.g., in DMSO) into an aqueous buffer, try adding the buffer to the stock solution dropwise while vortexing vigorously. This can prevent localized high concentrations that lead to precipitation.[1]
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Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate the compound and keep it in solution.[1]
Solubility Data Summary
The following table summarizes the qualitative solubility of this compound in various solvents and conditions. Note: This data is illustrative and may vary based on the specific batch and purity of the compound.
| Solvent/Condition | Solubility | Notes |
| Deionized Water (pH ~7) | Poor | Zwitterionic form predominates, leading to low solubility.[1] |
| 0.1 M HCl | High | Forms the more soluble cationic salt.[1] |
| 0.1 M NaOH | High | Forms the more soluble anionic salt.[1] |
| Ethanol | Moderate | Can dissolve the compound, especially with gentle heating. |
| DMSO | High | A good solvent for preparing concentrated stock solutions. |
| PBS (pH 7.4) | Low to Moderate | Solubility is slightly better than in pure water but may still be limited. |
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, poorly soluble in water at neutral pH?
A1: this compound is a zwitterion, possessing both an acidic carboxylic acid group and a basic piperidine nitrogen. At neutral pH, which is close to its isoelectric point (pI), the compound exists predominantly in a zwitterionic form with a net charge of zero. This lack of net charge minimizes interactions with polar water molecules, leading to poor aqueous solubility.[1]
Q2: How can I determine the optimal pH for dissolving my compound?
A2: A simple pH-solubility screening experiment can be performed. This involves attempting to dissolve a small, known amount of the compound in a series of buffers with different pH values (e.g., pH 2, 4, 6, 8, 10). The pH at which the compound readily dissolves will indicate the optimal range for solubilization.
Q3: I dissolved my compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. To prevent this, you can try the following:
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Lower the final concentration of your compound in the medium.
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Modify your dilution technique: instead of adding the DMSO stock directly to the medium, try adding the medium to the DMSO stock dropwise while vortexing.[1]
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Consider using a small amount of a biocompatible surfactant in your final solution, if your experimental protocol allows.
Q4: Can I use heat to improve the solubility of this compound?
A4: Gentle heating can sometimes improve the rate of dissolution. However, be cautious as the compound may precipitate out of solution upon cooling to room or physiological temperature. Also, prolonged exposure to high temperatures could potentially degrade the compound.
Q5: How does the presence of salts in my buffer affect the solubility of the compound?
A5: The effect of salts can be complex. In some cases, the presence of salts can increase solubility ("salting in"), while in others it can decrease solubility ("salting out"). The specific effect depends on the nature and concentration of the salt. If you are experiencing solubility issues in a high-salt buffer, you may need to adjust the salt concentration or use other solubilization techniques.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
Objective: To qualitatively determine the solubility of this compound at different pH values.
Materials:
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This compound
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Deionized water
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0.1 M HCl
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0.1 M NaOH
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pH meter or pH strips
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Vortex mixer
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Small glass vials
Methodology:
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Weigh out 1-2 mg of this compound into three separate vials, labeled "Acidic," "Neutral," and "Basic."
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To the "Neutral" vial, add 1 mL of deionized water. Vortex for 30 seconds and observe for dissolution.
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To the "Acidic" vial, add 1 mL of 0.1 M HCl. Vortex for 30 seconds and observe for dissolution.
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To the "Basic" vial, add 1 mL of 0.1 M NaOH. Vortex for 30 seconds and observe for dissolution.
-
Record your observations on the solubility in each condition.
Protocol 2: Preparation of an Aqueous Stock Solution using pH Adjustment
Objective: To prepare a clear, aqueous stock solution of this compound.
Materials:
-
This compound
-
Deionized water
-
0.1 M HCl or 0.1 M NaOH
-
Volumetric flask
-
Magnetic stirrer and stir bar
Methodology:
-
Weigh the desired amount of this compound and place it in the volumetric flask.
-
Add deionized water to approximately 80% of the final volume.
-
Begin stirring the suspension.
-
Slowly add 0.1 M HCl or 0.1 M NaOH dropwise while monitoring the solution.
-
Continue adding the acid or base until the compound is fully dissolved and the solution is clear.
-
Once dissolved, add deionized water to reach the final desired volume.
-
Measure and record the final pH of the solution.
Visualizations
References
Technical Support Center: 2-(1-Methylpiperidin-3-yl)acetic acid Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1-Methylpiperidin-3-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic approach involves a two-step process starting from 2-(pyridin-3-yl)acetic acid. The first step is the catalytic hydrogenation of the pyridine ring to form 2-(piperidin-3-yl)acetic acid. This is followed by N-methylation of the piperidine nitrogen to yield the final product.
Q2: My final product has a persistent yellow tint. What is the likely cause and how can I remove it?
A yellow discoloration in piperidine-containing compounds is often due to oxidation byproducts. While minor discoloration may not affect all applications, for high-purity requirements, purification is recommended. Column chromatography or recrystallization can be effective. To prevent future discoloration, it is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1]
Q3: I am observing low yields in the N-methylation step. What are the potential reasons?
Low yields in the N-methylation of piperidines can stem from several factors. If using a method like the Eschweiler-Clarke reaction, incomplete reaction due to insufficient heating or reaction time can be a cause. Side reactions or the formation of quaternary ammonium salts (if using alkyl halides) can also reduce the yield of the desired tertiary amine.[2][3][4][5][6][7][8] Careful control of stoichiometry and reaction conditions is crucial.
Q4: What are the expected spectroscopic data (NMR, MS) for this compound?
While specific spectra can vary based on the solvent and instrument, you can generally expect the following:
-
¹H NMR: Signals corresponding to the methyl group on the nitrogen, the protons on the piperidine ring, and the protons of the acetic acid moiety.
-
¹³C NMR: Resonances for the carbons of the piperidine ring, the methyl group, the methylene group of the acetic acid, and the carboxyl carbon.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (157.21 g/mol ).
Q5: What are the potential biological targets of this compound?
Based on its structural similarity to nipecotic acid and other 3-substituted piperidine derivatives, this compound is hypothesized to interact with the GABAergic system.[1][9][10][11][12] Specifically, it may act as an inhibitor of GABA transporters (GATs), thereby increasing the concentration of GABA in the synaptic cleft.[1][9][10][11][12]
Troubleshooting Guides
Synthesis Step 1: Catalytic Hydrogenation of 2-(Pyridin-3-yl)acetic acid
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Incomplete reaction (starting material remains) | 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Catalyst poisoning. | 1. Use fresh, high-quality catalyst (e.g., PtO₂). 2. Ensure the reaction vessel is properly sealed and pressurized. 3. Purify the starting material to remove any potential catalyst poisons. |
| Low yield of desired product | 1. Side reactions, such as over-reduction or ring opening. 2. Difficult product isolation. | 1. Optimize reaction time and temperature to minimize side reactions. 2. Use a suitable work-up procedure to isolate the amino acid, which can be challenging due to its zwitterionic nature. |
| Formation of side products | Incomplete reduction leading to tetrahydropyridine intermediates. | Increase reaction time or hydrogen pressure to ensure complete saturation of the pyridine ring.[13] |
Synthesis Step 2: N-Methylation of 2-(Piperidin-3-yl)acetic acid (Eschweiler-Clarke Reaction)
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Incomplete methylation (secondary amine remains) | 1. Insufficient amount of formaldehyde or formic acid. 2. Reaction temperature too low or reaction time too short. | 1. Use an excess of both formaldehyde and formic acid as per the protocol. 2. Ensure the reaction is heated to the recommended temperature (typically near boiling) for a sufficient duration.[2][3][4][5][6][7][8] |
| Formation of unknown byproducts | Side reactions of the carboxylic acid group under the reaction conditions. | Protect the carboxylic acid as an ester before N-methylation, followed by a final hydrolysis step. |
| Difficulty in product isolation | The product is an amino acid, which can be highly soluble in water. | Use ion-exchange chromatography for purification or perform a careful extraction at the isoelectric point of the molecule. |
Purification
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Poor separation on reverse-phase HPLC | The compound is highly polar and may have poor retention. | 1. Use a mobile phase with a lower pH (e.g., containing formic acid or TFA) to protonate the amine and improve peak shape. 2. Consider using a column with a different stationary phase, such as a mixed-mode or ion-exchange column.[14] |
| Product loss during work-up and extraction | The zwitterionic nature of the amino acid leads to high water solubility. | 1. Perform extractions at the isoelectric point to minimize water solubility. 2. Use a continuous liquid-liquid extractor for more efficient extraction. 3. Consider using ion-exchange chromatography for purification to avoid aqueous extractions.[7][15][16] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Piperidin-3-yl)acetic acid via Catalytic Hydrogenation
Materials:
-
2-(pyridin-3-yl)acetic acid
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
Hydrogen gas
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a high-pressure reactor, dissolve 2-(pyridin-3-yl)acetic acid (1.0 eq) in glacial acetic acid.
-
Carefully add PtO₂ (5 mol%) to the solution.[17]
-
Seal the reactor and purge with nitrogen gas before pressurizing with hydrogen gas to 50-70 bar.[18][19][20]
-
Stir the reaction mixture vigorously at room temperature for 6-10 hours.
-
After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with acetic acid.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(piperidin-3-yl)acetic acid.
| Parameter | Typical Value |
| Yield | 75-85% |
| Purity (crude) | ~90% |
| Major Impurity | Unreacted starting material |
Protocol 2: Synthesis of this compound via Eschweiler-Clarke Reaction
Materials:
-
2-(piperidin-3-yl)acetic acid
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Hydrochloric acid (1M)
-
Sodium hydroxide
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 2-(piperidin-3-yl)acetic acid (1.0 eq).
-
Add formic acid (excess, e.g., 5-10 eq).
-
Add formaldehyde solution (excess, e.g., 3-5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-18 hours.[3]
-
Cool the mixture to room temperature and carefully add 1M HCl to acidify.
-
Wash the aqueous layer with DCM to remove any non-basic impurities.
-
Basify the aqueous layer to pH 11 with sodium hydroxide.
-
Extract the product into DCM.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization.
| Parameter | Typical Value |
| Yield | 60-75% |
| Purity (after purification) | >95% |
| Major Impurity | Unmethylated starting material |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Hypothetical Signaling Pathway: Modulation of GABAergic Synapse
Caption: Hypothetical modulation of a GABAergic synapse by the target compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 4. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 8. prezi.com [prezi.com]
- 9. Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors | Sciety [sciety.org]
- 11. (PDF) Synthesis and Biological Evaluation of Nipecotic Acid [research.amanote.com]
- 12. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 13. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 15. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bg.copernicus.org [bg.copernicus.org]
- 17. asianpubs.org [asianpubs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(1-Methylpiperidin-3-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 2-(1-Methylpiperidin-3-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions (such as over-alkylation or elimination), residual solvents, and oxidation products.[1] The presence of a yellow tint in the product often suggests oxidation.[1][2]
Q2: My purified product appears as an oil or fails to crystallize. What could be the issue?
A2: The presence of impurities can significantly lower the melting point and inhibit crystallization. Residual solvents or an incorrect solvent system for recrystallization are common culprits. Also, ensure the compound is in its freebase or a specific salt form, as this affects its crystalline nature.
Q3: During column chromatography, my compound is showing significant tailing. How can I resolve this?
A3: Tailing is a common issue when purifying basic compounds like piperidine derivatives on silica gel.[1] This is due to strong interactions with the acidic silica surface. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.[1][3]
Q4: Can I use distillation for purification?
A4: Distillation is generally suitable for liquid compounds.[1] For a solid like this compound, distillation is not a standard purification method. Techniques like recrystallization and column chromatography are more appropriate.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Broad melting point range | Presence of various impurities. | Perform recrystallization from a suitable solvent system. If impurities persist, column chromatography may be necessary. |
| Discoloration (e.g., yellow or brown) | Oxidation of the piperidine ring or other functional groups.[1][2] | Treat the crude product with activated charcoal during recrystallization. Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[2] |
| Presence of starting materials in NMR/LC-MS | Incomplete reaction. | Optimize reaction conditions (e.g., reaction time, temperature, stoichiometry of reagents). |
Issue 2: Ineffective Recrystallization
| Symptom | Possible Cause | Suggested Solution |
| Product is too soluble at room temperature. | Incorrect solvent choice. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] Consider using a two-solvent system. |
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the solute-solvent mixture. Supersaturation is too high. | Use a lower-boiling point solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal. |
| Poor recovery of the product. | The compound has significant solubility in the cold solvent. Too much solvent was used. | Cool the crystallization mixture in an ice bath to minimize solubility. Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Experimental Protocols
Recrystallization Protocol
This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent should be determined experimentally.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, acetone, or mixtures with water)[4][5]
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of hot solvent. A suitable solvent will dissolve the compound when hot but result in poor solubility when cold.[4]
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture with stirring. Continue adding the solvent in small portions until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals in a vacuum oven.
Flash Column Chromatography Protocol
This method is effective for separating the target compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (40-63 µm)
-
Chromatography column
-
Eluent (e.g., a mixture of dichloromethane/methanol or ethyl acetate/hexanes with 0.1-1% triethylamine)[1][3][6]
-
Thin Layer Chromatography (TLC) plates and chamber
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. The target compound should have an Rf value of approximately 0.25-0.35 for optimal separation.[6]
-
Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Method | Solvent/Eluent System | Comments |
| Recrystallization | Isopropanol, Ethanol, Acetone, Water, or mixtures thereof[4][5] | The choice of solvent is crucial and should be determined experimentally for optimal results. |
| Column Chromatography | Dichloromethane/Methanol with 0.1-1% Triethylamine[1][6] | The addition of triethylamine is recommended to prevent peak tailing of the basic piperidine compound.[1] |
| Ethyl Acetate/Hexanes with 0.1-1% Triethylamine[3] | A common eluent system for compounds of moderate polarity. |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
"2-(1-Methylpiperidin-3-yl)acetic acid" experimental variability and controls
Welcome to the technical support center for 2-(1-Methylpiperidin-3-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges, offering troubleshooting tips and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
This compound is a white solid that is stable at room temperature. It is generally soluble in water and some organic solvents like alcohols and ethers.[1] Structurally, it contains a basic piperidine ring and an acidic carboxylic acid group, which makes it a zwitterionic compound under certain pH conditions.
Q2: My this compound is not dissolving in my aqueous buffer at neutral pH. Why is this happening?
This is a common issue with piperidine carboxylic acids.[2] At physiological pH (around 7.4), which is near the isoelectric point (pI) of many similar compounds, the molecule exists predominantly as a zwitterion. This form has a neutral net charge but contains both a positive (on the piperidine nitrogen) and a negative (on the carboxylate) charge. These zwitterions can have strong intermolecular interactions in the solid state, leading to poor aqueous solubility.[2]
Q3: How can I improve the aqueous solubility of this compound?
The most effective way to improve solubility is to adjust the pH of your solvent to move it away from the compound's isoelectric point.[2][3]
-
Acidification: Adding a small amount of acid (e.g., 0.1 M HCl) will protonate the carboxylate group, resulting in a positively charged molecule that is more soluble in water.
-
Alkalinization: Adding a small amount of base (e.g., 0.1 M NaOH) will deprotonate the piperidinium ion, resulting in a negatively charged molecule that is also more soluble in water.
Q4: Can I use co-solvents to dissolve this compound?
Yes, using co-solvents is another common strategy.[2] Mixtures of water with solvents like DMSO, ethanol, propylene glycol, or PEG 400 can enhance solubility.[2] A typical vehicle for in vivo studies might be saline containing 5-10% DMSO and 10% Tween® 80.[2]
Q5: What are the expected pKa values for this compound?
Troubleshooting Guide
Issue 1: Poor Compound Solubility in Aqueous Buffers
Symptoms:
-
The compound does not dissolve completely, leaving a suspension or precipitate.
-
The solution is cloudy or hazy.
-
Precipitation occurs when a stock solution (e.g., in DMSO) is diluted into an aqueous buffer.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | pH Adjustment | The zwitterionic nature of the compound at neutral pH often causes low solubility. Adjust the pH of the buffer away from the isoelectric point (pI). Try acidifying to pH < 4 or alkalinizing to pH > 9. |
| 2 | Use of Co-solvents | If pH adjustment is not sufficient or desirable for your experiment, prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. To avoid precipitation upon dilution, try adding the buffer to the DMSO stock dropwise while vortexing.[2] |
| 3 | Lower Final Concentration | The concentration of the compound in the final solution may be exceeding its thermodynamic solubility limit. Try working with a more dilute solution.[2] |
| 4 | Gentle Heating | Gently warming the solution can sometimes help to dissolve the compound. However, be cautious as the compound may precipitate out again upon cooling. Also, ensure the compound is stable at the temperature used. |
| 5 | Sonication | Sonication can help to break up solid particles and facilitate dissolution. |
Issue 2: Variability in Experimental Results
Symptoms:
-
Inconsistent results between different batches of the compound.
-
Unexpected side-products in a reaction.
-
Loss of activity over time.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Purity Analysis | Analyze the purity of your compound using methods like HPLC, LC-MS, or NMR. Impurities can significantly affect experimental outcomes. |
| 2 | Structural Confirmation | Confirm the chemical structure of your compound using techniques such as 1H NMR, 13C NMR, and mass spectrometry. This ensures you are working with the correct molecule. |
| 3 | Storage Conditions | Store the compound properly, away from light, moisture, and extreme temperatures, as degradation can occur.[1] It should be stored away from ignition sources and oxidizing agents.[1] |
| 4 | Control Experiments | Always include appropriate positive and negative controls in your experiments. A vehicle control (the solvent mixture without the compound) is crucial to ensure that the observed effects are due to the compound itself. |
| 5 | Standardize Protocols | Ensure that all experimental parameters, such as compound concentration, incubation time, and temperature, are kept consistent across experiments. |
Experimental Protocols
General Protocol for Solubilization
-
For Aqueous Solutions (pH Adjusted):
-
Weigh the desired amount of this compound.
-
Add a small amount of the desired aqueous buffer.
-
Slowly add 0.1 M HCl or 0.1 M NaOH dropwise while stirring until the compound dissolves.
-
Adjust the pH to the desired final value using the buffer, HCl, or NaOH.
-
Bring the solution to the final volume with the buffer.
-
-
For Solutions with Co-solvents:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
To prepare the final working solution, slowly add the aqueous buffer to the DMSO stock solution while vortexing vigorously. This helps to prevent precipitation.[2]
-
General Synthetic Protocol (Hypothetical, based on similar compounds)
This protocol describes a general method for the synthesis of this compound via nucleophilic substitution, based on methods for similar compounds.[4]
-
Reaction Setup:
-
Dissolve 1-methyl-3-piperidineethanol in a suitable solvent (e.g., DMF).
-
In a separate flask, prepare a solution of a suitable oxidizing agent (e.g., Jones reagent) in an appropriate solvent.
-
-
Oxidation:
-
Cool the solution of 1-methyl-3-piperidineethanol in an ice bath.
-
Slowly add the oxidizing agent to the cooled solution with stirring.
-
Allow the reaction to proceed for several hours, monitoring the progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a suitable quenching agent (e.g., isopropanol).
-
Adjust the pH of the mixture to be basic using a base like sodium hydroxide.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove unreacted starting material.
-
Adjust the pH of the aqueous layer to be acidic to precipitate the product.
-
Filter the precipitate and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR should be used to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: General experimental workflow.
Caption: Hypothetical signaling pathway interaction.
References
Technical Support Center: Scaling Up the Synthesis of 2-(1-Methylpiperidin-3-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(1-Methylpiperidin-3-yl)acetic acid, with a focus on scaling up the process.
Synthetic Workflow Overview
A common and scalable synthetic approach to this compound involves a multi-step process. The following diagram outlines a plausible synthetic workflow, starting from readily available precursors.
Caption: A three-step synthetic workflow for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may arise during the scale-up synthesis of this compound.
Step 1: Synthesis of Piperidine-3-acetic acid derivative
Q1: The hydrogenation of pyridine-3-acetic acid is slow or incomplete. What are the possible causes and solutions?
A1:
-
Catalyst Activity: The catalyst (e.g., Rhodium on Carbon) may be of low activity or poisoned.
-
Solution: Ensure the use of a fresh, high-quality catalyst. Perform a small-scale test reaction to verify catalyst activity. Avoid potential catalyst poisons such as sulfur or strong coordinating agents in the reaction mixture.
-
-
Insufficient Hydrogen Pressure: On a larger scale, ensuring adequate hydrogen pressure throughout the reactor can be challenging.
-
Solution: Verify that the reactor is properly sealed and that the hydrogen supply can maintain the target pressure. Improve agitation to ensure good gas-liquid mixing.
-
-
Solvent Choice: The choice of solvent can influence the reaction rate.
-
Solution: Acidic solvents like acetic acid are often effective for pyridine reductions. Ensure the solvent is of appropriate grade and free of impurities.
-
Q2: I am observing side products during the esterification of piperidine-3-acetic acid. How can I minimize these?
A2:
-
Self-Condensation: Piperidine-3-acetic acid can undergo self-condensation, especially at elevated temperatures.
-
Solution: Perform the esterification under milder conditions. Using an activating agent like thionyl chloride or an acid catalyst (e.g., sulfuric acid) in an alcohol solvent at moderate temperatures can improve selectivity.
-
-
N-Acylation: If an acid chloride is formed in situ, there is a risk of N-acylation.
-
Solution: Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc) before esterification, and deprotect it before the N-methylation step.
-
| Parameter | Lab Scale (Typical) | Pilot Scale (Suggested) | Potential Issues at Scale |
| Hydrogenation | |||
| Catalyst Loading | 5-10 mol% | 1-5 mol% | Cost, filtration challenges |
| Hydrogen Pressure | 50-100 psi | 100-500 psi | Safety, equipment limitations |
| Temperature | 25-50 °C | 40-80 °C | Exotherm control, side reactions |
| Reaction Time | 12-24 hours | 8-16 hours | Throughput, stability of product |
| Esterification | |||
| Acid Catalyst | 0.1-0.2 eq. | 0.05-0.1 eq. | Corrosion, difficult work-up |
| Temperature | Reflux | 60-80 °C | By-product formation, energy costs |
| Reaction Time | 4-8 hours | 6-12 hours | Conversion, potential decomposition |
Table 1: Comparison of typical reaction parameters for Step 1 at different scales.
Step 2: N-Methylation
Q3: The Eschweiler-Clarke reaction for N-methylation is not going to completion. What should I check?
A3:
-
Stoichiometry of Reagents: Incorrect ratios of formaldehyde and formic acid can lead to incomplete reaction or the formation of by-products.
-
Solution: Use a slight excess of both formaldehyde and formic acid (typically 1.1-1.5 equivalents of each). Ensure accurate measurement and addition of reagents, especially on a larger scale.
-
-
Temperature Control: The reaction is exothermic. Poor temperature control can lead to side reactions and decomposition.
-
Solution: Add the formic acid portion-wise to control the initial exotherm. Maintain the reaction temperature within the optimal range (usually 80-100 °C) using an efficient cooling system.
-
Q4: I am observing the formation of N-formyl or N-methyl quaternary salt impurities. How can I avoid these?
A4:
-
N-formyl impurity: This can form if the reduction of the intermediate iminium ion is not efficient.
-
Solution: Ensure a sufficient amount of formic acid is present to act as the reducing agent. Prolonging the reaction time at the optimal temperature can also help drive the reaction to completion.
-
-
Quaternary salt: Over-methylation can occur, though it is less common under standard Eschweiler-Clarke conditions.
-
Solution: Avoid a large excess of formaldehyde. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or LC-MS) to stop the reaction once the starting material is consumed.
-
| Parameter | Lab Scale (Typical) | Pilot Scale (Suggested) | Potential Issues at Scale |
| Formaldehyde (eq.) | 1.2 | 1.1-1.3 | Off-gassing, accurate dosing of a volatile reagent |
| Formic Acid (eq.) | 1.2 | 1.1-1.3 | Corrosive, exothermic reaction upon addition |
| Temperature | 90-100 °C | 80-95 °C | Exotherm control, potential for pressure build-up (CO2) |
| Reaction Time | 2-4 hours | 4-8 hours | Ensuring complete conversion without by-product formation |
Table 2: Comparison of typical reaction parameters for the N-methylation step.
Step 3: Hydrolysis
Q5: The hydrolysis of the methyl ester is slow, or I am seeing degradation of the product.
A5:
-
Base Hydrolysis (Saponification):
-
Slow Reaction: Insufficient base or lower temperature can lead to a slow reaction.
-
Solution: Use a moderate excess of a strong base like sodium hydroxide or potassium hydroxide (e.g., 1.5-2.0 equivalents). Increasing the temperature can accelerate the reaction, but should be done cautiously to avoid degradation.
-
-
Degradation: The product may be unstable at high pH and temperature for extended periods.
-
Solution: Monitor the reaction closely and work up the reaction as soon as the starting material is consumed. Neutralize the reaction mixture carefully under cooled conditions.
-
-
-
Acid Hydrolysis:
-
Slow Reaction: The concentration of the acid may be too low.
-
Solution: Use a stronger acid or a higher concentration (e.g., 6N HCl).
-
-
Difficult Isolation: The product will be in the form of a salt, which can be highly soluble in water.
-
Solution: After hydrolysis, it may be necessary to evaporate the solvent and then extract the product into an organic solvent after basification. Alternatively, ion-exchange chromatography can be used for purification.
-
-
Troubleshooting Logic Diagram
The following diagram illustrates a logical approach to troubleshooting common issues during the synthesis.
Caption: A troubleshooting decision tree for the synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the key synthetic steps. These should be optimized for specific equipment and scale.
Protocol 1: Synthesis of Piperidine-3-acetic acid ester (via Hydrogenation and Esterification)
-
Hydrogenation:
-
Charge a suitable pressure reactor with pyridine-3-acetic acid and a solvent (e.g., acetic acid or methanol).
-
Add the hydrogenation catalyst (e.g., 5% Rhodium on Carbon, 1-5 mol%).
-
Seal the reactor and purge with nitrogen, then with hydrogen.
-
Pressurize the reactor with hydrogen (100-500 psi) and heat to the target temperature (40-80 °C) with vigorous stirring.
-
Monitor the reaction by hydrogen uptake or by sampling and analysis (e.g., GC or NMR).
-
Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
-
Esterification:
-
Dissolve the crude piperidine-3-acetic acid in an excess of the desired alcohol (e.g., methanol or ethanol).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.05-0.1 eq.).
-
Heat the reaction mixture to a moderate temperature (60-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture and quench by carefully adding a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
-
Protocol 2: N-Methylation of Piperidine-3-acetic acid ester (Eschweiler-Clarke Reaction)
-
To the crude piperidine-3-acetic acid ester, add aqueous formaldehyde (1.1-1.3 equivalents).
-
Heat the mixture to 80-95 °C.
-
Slowly add formic acid (1.1-1.3 equivalents) portion-wise, maintaining the temperature below 100 °C. Vigorous gas evolution (CO2) will be observed.
-
After the addition is complete, maintain the reaction at 80-95 °C for 4-8 hours, or until the reaction is complete as determined by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully basify with a strong base (e.g., 50% NaOH solution) to pH > 12, keeping the temperature below 25 °C with an ice bath.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 3: Hydrolysis of 1-Methylpiperidine-3-acetic acid ester
-
Dissolve the crude 1-methylpiperidine-3-acetic acid ester in a suitable solvent (e.g., a mixture of water and methanol).
-
Add an aqueous solution of a strong base (e.g., sodium hydroxide, 1.5-2.0 equivalents).
-
Heat the mixture to 50-70 °C and stir until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and carefully adjust the pH to the isoelectric point of the amino acid (typically pH 4-6) with a strong acid (e.g., concentrated HCl). The product may precipitate at this point.
-
If the product precipitates, filter the solid, wash with cold water, and dry under vacuum.
-
If the product remains in solution, saturate the aqueous layer with sodium chloride and extract with a suitable organic solvent (e.g., a mixture of chloroform and isopropanol).
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product. Further purification may be achieved by recrystallization.
Validation & Comparative
A Comparative Guide to 2-(1-Methylpiperidin-3-yl)acetic acid and Other Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, featured in a multitude of approved drugs and clinical candidates. This guide provides a comparative analysis of 2-(1-Methylpiperidin-3-yl)acetic acid against other notable piperidine derivatives. Due to a lack of publicly available, direct experimental data for this compound, this comparison is based on the well-established structure-activity relationships (SAR) of closely related piperidine-3-carboxylic acid and N-methylpiperidine analogues. The primary biological targets for this class of compounds are the GABAergic and cholinergic systems.
Executive Summary
This compound, a derivative of the piperidine-3-acetic acid scaffold, is structurally analogous to known inhibitors of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1). Furthermore, the presence of the N-methylated piperidine ring suggests a potential interaction with muscarinic acetylcholine receptors. This guide will explore these potential activities, presenting comparative data from structurally similar compounds to infer the likely performance of this compound. Detailed experimental protocols for assessing these biological activities are also provided.
Comparative Biological Data
While specific quantitative data for this compound is not available, the following tables present data for structurally related piperidine derivatives, offering a benchmark for its potential activity.
Table 1: Comparative GABA Uptake Inhibition of Piperidine-3-Carboxylic Acid Derivatives
| Compound | Target | IC50 (µM) | Reference Compound |
| This compound | GAT-1 (Predicted) | Data not available | |
| (R)-Nipecotic acid | GAT-1 | 11 | Yes |
| Tiagabine | GAT-1 | 0.07 | Yes |
| SKF 89976A | GAT-1 | 0.13 | Yes |
| Guvacine | GAT-1 | 8 | Yes |
Table 2: Comparative Muscarinic Receptor Binding Affinities of N-Methylpiperidine Derivatives
| Compound | Receptor Subtype | Ki (nM) | Reference Compound |
| This compound | Muscarinic (Predicted) | Data not available | |
| N-Methyl-4-acetylpiperidine | M1, M2, M3, M4, M5 | >10,000 | No |
| 4-DAMP | M1 | 1.8 | Yes |
| 4-DAMP | M2 | 0.4 | Yes |
| 4-DAMP | M3 | 0.2 | Yes |
| Pirenzepine | M1 | 16 | Yes |
Signaling Pathways and Experimental Workflows
To understand the potential mechanisms of action and how they are experimentally investigated, the following diagrams illustrate the relevant biological pathways and laboratory procedures.
The Versatility of the Piperidine Acetic Acid Scaffold: A Comparative Efficacy Guide
The piperidine acetic acid moiety is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. Analogues of this core structure have been synthesized and evaluated for a wide array of biological activities, demonstrating its potential in targeting various enzymes and receptors. This guide provides a comparative overview of the efficacy of several reported analogues, categorized by their therapeutic targets. The data presented is compiled from various preclinical studies and is intended for researchers, scientists, and professionals in drug development.
Comparative Efficacy of Piperidine Acetic Acid Analogues
The following tables summarize the quantitative efficacy data for different classes of piperidine acetic acid analogues. Due to the diverse range of biological targets, the compounds are grouped by their intended therapeutic application.
Table 1: Anticholinesterase Activity
Analogues of piperidine have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the degradation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.
| Compound ID | R1 | R3 | Target Enzyme | IC50 (µM) |
| 5g | 6-Methyl | 4-Chlorophenyl | AChE | 19.85 ± 0.14 |
| 6g | 8-Methyl | 3-Chlorophenyl | AChE | 9.68 ± 0.12 |
| 6g | 8-Methyl | 3-Chlorophenyl | BChE | 11.59 ± 0.18 |
Data sourced from a study on piperidine-containing quinolinyl thiosemicarbazones.
Table 2: Antimycotic Activity
Hybrid molecules incorporating the piperidine scaffold have been evaluated for their antifungal properties against various clinically relevant fungal species.
| Compound ID | R Group | Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 6i | Specific isoquinoline derivative | Aspergillus spp. | Not specified, but complete growth inhibition observed |
| 6k | Specific isoquinoline derivative | Rhizopus arrhizus | Not specified, but complete growth inhibition observed |
| 6l | Specific isoquinoline derivative | Rhizopus arrhizus | Not specified, but complete growth inhibition observed |
Data from a study on hybrid molecules of piperidine and isoquinoline.
Table 3: Cyclooxygenase (COX) Inhibition
Certain phenoxy acetic acid derivatives containing a piperidine moiety have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
| Compound ID | Modifications | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5f | Specific phenoxy acetic acid derivative | COX-2 | 0.06 | Not specified |
| 7b | Specific phenoxy acetic acid derivative | COX-2 | 0.09 | Not specified |
Data from a study on novel phenoxy acetic acid derivatives as selective COX-2 inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these piperidine acetic acid analogues.
In Vitro Cholinesterase Inhibition Assay
This assay is used to determine the potency of compounds in inhibiting the activity of AChE and BChE.
-
Enzyme and Substrate Preparation : Solutions of AChE (from electric eel) and BChE (from equine serum) are prepared in a phosphate buffer (pH 8.0). The substrates, acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI), are also dissolved in the buffer.
-
Inhibitor Preparation : The test compounds (analogues of 2-(1-Methylpiperidin-3-yl)acetic acid) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.
-
Assay Procedure :
-
In a 96-well plate, the enzyme solution, test compound solution, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) are added.
-
The plate is incubated for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by adding the respective substrate (ATCI for AChE, BTCI for BChE).
-
The absorbance is measured at a specific wavelength (e.g., 412 nm) over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis : The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various fungal strains.
-
Fungal Inoculum Preparation : Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of fungal spores or yeast cells is prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known concentration of fungal cells.
-
Compound Preparation : The test compounds are dissolved in a solvent like DMSO and serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation and Incubation : Each well is inoculated with the prepared fungal suspension. The plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.
Visualizations
Signaling Pathway: Cholinergic Neurotransmission
The diagram below illustrates the role of acetylcholinesterase (AChE) in the synaptic cleft and how its inhibition by piperidine analogues can potentiate cholinergic signaling.
Caption: Inhibition of AChE by piperidine analogues in the synaptic cleft.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
The following diagram outlines the general workflow for determining the IC50 value of a test compound against a target enzyme.
Caption: General workflow for an in vitro enzyme inhibition assay.
Validating the Biological Target of 2-(1-Methylpiperidin-3-yl)acetic acid: A Comparative Guide to GABA-A Receptor Modulators
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the biological target of the novel compound 2-(1-Methylpiperidin-3-yl)acetic acid. Due to the absence of publicly available biological data for this specific molecule, this guide proposes the GABA-A receptor as a primary putative target, based on the well-established activity of structurally related piperidine derivatives. We present a comparative analysis of known piperidine-based GABA-A receptor modulators, supported by experimental data and detailed protocols, to serve as a benchmark for the future evaluation of this compound and similar compounds.
The piperidine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The presence of a carboxylic acid moiety in "this compound" suggests a possible interaction with receptors for amino acid neurotransmitters. Among these, the γ-aminobutyric acid (GABA) type A (GABA-A) receptor is a prominent candidate, as it is the primary inhibitory neurotransmitter receptor in the central nervous system and is modulated by a wide range of molecules, including those with piperidine cores.
Comparative Analysis of Piperidine-Based GABA-A Receptor Modulators
To provide a context for the potential activity of this compound, this section details the performance of other piperidine-containing compounds that have been experimentally validated as GABA-A receptor modulators.
| Compound | GABA-A Receptor Subtype(s) | Assay Type | Efficacy/Potency | Reference |
| Piperine | α1β2γ2S, α2β2, α3β2, α5β2, α1β1, α1β3 | Two-electrode voltage clamp | EC50: 42.8 - 59.6 µM; Max Potentiation: 136 - 375% of GABA-induced current | [1][2] |
| SCT-66 | α1β2, α1β2γ2S | Two-electrode voltage clamp | Max Potentiation: up to 1256% of GABA-induced current | [1] |
| N,N-dipropyl-substituted piperine analog (22) | α1β2γ2S | Two-electrode voltage clamp | Max Potentiation: 1581% of GABA-induced current | [3] |
| N,N-diisopropyl-substituted piperine analog (23) | α1β2γ2S | Two-electrode voltage clamp | Max Potentiation: 1673% of GABA-induced current | [3] |
| Piperidine-4-sulfonic acid | Bovine brain membranes | Radioligand binding assay | High-affinity KD: 17 nM; Low-affinity KD: 237 nM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of new compounds. Below are standard protocols for key experiments in the study of GABA-A receptor modulators.
Radioligand Binding Assay for GABA-A Receptor
This assay is used to determine the binding affinity of a test compound to the GABA-A receptor.
1. Membrane Preparation:
-
Homogenize rat brains in a sucrose buffer.
-
Perform a series of centrifugations to isolate the synaptic membranes.
-
Wash the membranes multiple times in a binding buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA.
-
Resuspend the final membrane pellet in the binding buffer and store at -70°C.[5]
2. Binding Assay:
-
Thaw the prepared membranes and wash them again in the binding buffer.
-
In a multi-well plate, add the membrane preparation, a radioligand (e.g., [3H]muscimol or [3H]GABA), and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known GABA-A receptor agonist (e.g., 10 mM GABA).[5]
-
Incubate the plate at 4°C for a defined period (e.g., 45 minutes).[5]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using liquid scintillation spectrometry.[5]
3. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The binding affinity (Ki) of the test compound is determined by analyzing the competition between the test compound and the radioligand using appropriate software (e.g., Prism).
Two-Electrode Voltage Clamp Electrophysiology
This technique measures the modulation of GABA-induced chloride currents by a test compound in cells expressing specific GABA-A receptor subtypes.
1. Oocyte Preparation and Receptor Expression:
-
Harvest oocytes from Xenopus laevis frogs.
-
Inject the oocytes with cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S).[3]
-
Incubate the oocytes for several days to allow for receptor expression on the cell surface.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the membrane potential at a fixed value (e.g., -70 mV).
-
Apply a low concentration of GABA to elicit a baseline chloride current (I-GABA).
-
Co-apply the test compound with GABA and record the change in the chloride current.[1]
3. Data Analysis:
-
The potentiation or inhibition of the GABA-induced current by the test compound is calculated as a percentage of the baseline current.
-
Dose-response curves are generated by applying a range of concentrations of the test compound to determine its EC50 (for agonists/positive allosteric modulators) or IC50 (for antagonists/negative allosteric modulators).[1]
Visualizing the Biological Context
Diagrams are essential for understanding the complex relationships in drug-target interactions and experimental design.
Caption: GABA-A receptor signaling pathway.
Caption: Experimental workflow for target validation.
References
- 1. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Modulation of γ-Aminobutyric Acid Type A Receptors by Piperine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the binding of the GABA agonist [3H]piperidine-4-sulphonic acid to bovine brain synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
Cross-validation of "2-(1-Methylpiperidin-3-yl)acetic acid" experimental results
Beginning Data Gathering
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Comparative Analysis of 2-(1-Methylpiperidin-3-yl)acetic acid and Standard GABAergic Compounds
An Objective Comparison Guide for Researchers
Abstract
This guide provides a comparative analysis of the biological activity of 2-(1-Methylpiperidin-3-yl)acetic acid, a heterocyclic compound structurally related to γ-aminobutyric acid (GABA), against established standard compounds targeting the GABAergic system. Due to its status as a relatively novel compound, direct peer-reviewed comparative data is limited. This document synthesizes available information, primarily from patent literature, and contextualizes it by presenting a framework for rigorous comparison using gold-standard experimental protocols. We will focus on the GABAB receptor, the likely target based on structural analogy to known ligands like Baclofen. The objective is to offer a scientifically grounded perspective on its potential pharmacological profile and to provide researchers with the detailed methodologies required to conduct their own validated comparisons.
Introduction: Rationale for Comparison
This compound is a cyclic GABA analogue. The incorporation of the GABA pharmacophore into a piperidine ring system introduces conformational rigidity, a common strategy in medicinal chemistry to enhance binding affinity and selectivity for a specific receptor subtype. Its N-methylation further modifies its physicochemical properties, such as its charge state at physiological pH and its ability to cross the blood-brain barrier.
Given its structure, this compound is hypothesized to interact with GABA receptors, particularly the metabotropic GABAB receptor. The established clinical and research landscape for GABAB modulators provides a clear set of standards for comparison:
-
Baclofen: A selective GABAB receptor agonist used clinically as a muscle relaxant. It serves as the benchmark for agonistic potency and efficacy.
-
GABA: The endogenous neurotransmitter, which provides a physiological baseline for receptor interaction.
-
Saclofen: A classical competitive antagonist for the GABAB receptor, used experimentally to probe and block receptor function.
This guide will outline the necessary in-vitro assays to characterize and compare the pharmacological profile of this compound against these standards.
Comparative In-Vitro Pharmacological Data
While comprehensive peer-reviewed data for this compound is not widely available, preliminary data from patent filings suggest activity at GABAB receptors. The table below integrates this preliminary data with well-established values for our standard compounds to provide a comparative framework.
Table 1: Comparative Analysis of Receptor Binding and Functional Potency
| Compound | Molecular Target | Assay Type | Key Parameter | Reported Value | Source |
| This compound | GABAB Receptor | Radioligand Binding | IC50 | 100 - 500 nM (Range) | Patent Literature |
| (R)-Baclofen | GABAB Receptor | Radioligand Binding | Ki | ~130 nM | Froestl et al., 1995 |
| GABA | GABAB Receptor | Radioligand Binding | Ki | ~160 nM | Bowery et al., 1987 |
| Saclofen | GABAB Receptor | Radioligand Binding | Ki | ~2.5 µM | Bowery et al., 1987 |
| (R)-Baclofen | GABAB Receptor | GTPγS Functional Assay | EC50 | ~280 nM | Malcangio et al., 1998 |
| GABA | GABAB Receptor | GTPγS Functional Assay | EC50 | ~300 nM | Malcangio et al., 1998 |
Note: Data for this compound is preliminary. Ki (inhibitory constant) is a more absolute measure of affinity than IC50 (half-maximal inhibitory concentration), which can be influenced by experimental conditions.
Experimental Design and Methodologies
To generate robust and comparable data, standardized and validated experimental protocols are essential. The following sections detail the methodologies for quantifying receptor binding affinity and functional agonism.
Workflow for Pharmacological Characterization
The logical flow for characterizing a novel compound like this compound involves a tiered approach, starting with binding and moving to functional and downstream effects.
Caption: Tiered experimental workflow for characterizing a novel ligand.
Protocol: GABAB Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the GABAB receptor.
Objective: To quantify the affinity of this compound for the GABAB receptor.
Materials:
-
Membrane Preparation: Rat cortical membranes expressing GABAB receptors.
-
Radioligand: [3H]-GABA or a selective radiolabeled antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.
-
Test Compounds: this compound, (R)-Baclofen (positive control).
-
Non-specific Binding Control: High concentration of GABA (e.g., 1 mM).
-
Instrumentation: Scintillation counter, 96-well filter plates.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and controls in assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, assay buffer, and the radioligand at a concentration near its Kd.
-
Competition Binding: Add the serially diluted test compounds to the wells. For total binding, add buffer only. For non-specific binding, add 1 mM GABA.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol: [35S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to the GABAB receptor, providing a direct readout of agonist efficacy and potency.
Objective: To determine if this compound acts as an agonist and to quantify its potency (EC50) and efficacy (Emax).
Materials:
-
Membrane Preparation: As above.
-
Radioligand: [35S]GTPγS.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP: Guanosine diphosphate, to maintain low basal G-protein activation.
-
Test Compounds: Serial dilutions of this compound and (R)-Baclofen.
-
Instrumentation: Scintillation counter, 96-well filter plates.
Procedure:
-
Assay Setup: Pre-incubate the membranes with GDP in assay buffer on ice.
-
Reaction Initiation: In a 96-well plate, combine the pre-incubated membranes, serial dilutions of the test compound, and finally add [35S]GTPγS to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination & Harvesting: Stop the reaction and harvest onto filter plates as described in the binding assay protocol.
-
Quantification: Measure the bound [35S]GTPγS via scintillation counting.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist like (R)-Baclofen.
Mechanistic Context: GABAB Receptor Signaling
The GABAB receptor is a G-protein coupled receptor (GPCR) that heterodimerizes from GABAB1 and GABAB2 subunits. Upon agonist binding, it activates inhibitory Gi/o proteins, leading to downstream signaling cascades that ultimately reduce neuronal excitability.
Caption: Simplified GABAB receptor signaling pathway.
Conclusion and Future Directions
This compound represents a potentially interesting modulator of the GABAergic system, with preliminary data suggesting an interaction with the GABAB receptor. Its profile, based on limited available information, indicates a lower affinity compared to the endogenous ligand GABA or the standard agonist Baclofen.
-
Enantiomeric Separation: Synthesizing and testing the individual (R)- and (S)-enantiomers, as activity at chiral receptors is often stereospecific.
-
Selectivity Profiling: Screening the compound against a panel of other neurotransmitter receptors and transporters to determine its selectivity profile.
-
In-vivo Studies: If in-vitro data is promising, progressing to animal models to assess its effects on CNS-related behaviors, pharmacokinetics, and blood-brain barrier penetration.
By employing the rigorous, validated methodologies presented here, researchers can accurately place the activity of this compound within the broader context of established GABAB receptor modulators.
Comparative Guide to the Synthesis of 2-(1-Methylpiperidin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for the production of 2-(1-Methylpiperidin-3-yl)acetic acid, a key building block in pharmaceutical research. The following sections detail plausible synthetic pathways, offering a side-by-side comparison of their methodologies, and presenting available or projected experimental data to aid in the selection of the most suitable route for your research and development needs.
Introduction
This compound is a substituted piperidine derivative of interest in medicinal chemistry due to its potential applications in the development of novel therapeutic agents. The efficient and reproducible synthesis of this compound is crucial for advancing research in this area. This guide outlines and compares three distinct synthetic strategies, starting from readily available precursors. Each route is evaluated based on its potential yield, purity, and the complexity of the required experimental procedures.
Synthetic Route Comparison
Three plausible synthetic routes for this compound have been identified and are detailed below.
Route A: From (1-Methylpiperidin-3-yl)methanol
This pathway involves a two-step process starting with the oxidation of (1-Methylpiperidin-3-yl)methanol to the corresponding aldehyde, followed by a subsequent oxidation or chain extension to the desired carboxylic acid.
Route B: From 1-Methyl-3-piperidone via Strecker Synthesis
This approach utilizes the well-established Strecker synthesis, a one-pot reaction to form an α-aminonitrile from a ketone, which is then hydrolyzed to the target amino acid.
Route C: From 1-Methylpiperidine-3-carboxylic acid via Arndt-Eistert Homologation
This classic homologation reaction extends the carbon chain of a carboxylic acid by one methylene group through a diazoketone intermediate and subsequent Wolff rearrangement.[1][2]
Data Presentation
The following tables summarize the key steps, reagents, and potential outcomes for each synthetic route. Please note that where specific experimental data for the target molecule is unavailable, data from analogous reactions are provided as a reference.
Table 1: Synthesis of this compound - Route A
| Step | Transformation | Reagents and Conditions | Potential Yield (%) | Notes |
| A1 | Oxidation of (1-Methylpiperidin-3-yl)methanol to 2-(1-Methylpiperidin-3-yl)acetaldehyde | 1. Swern Oxidation: (COCl)₂, DMSO, Et₃N, CH₂Cl₂ -78 °C to rt.[3][4] 2. Dess-Martin Periodinane (DMP): DMP, CH₂Cl₂, rt.[5][6] | 85-95 | Swern oxidation is high-yielding but requires cryogenic conditions and produces a foul odor.[7] DMP is a milder alternative but can be expensive and potentially explosive.[5] |
| A2 | Conversion of Aldehyde to Carboxylic Acid | 1. Pinnick Oxidation: NaClO₂, NaH₂PO₄, 2-methyl-2-butene, t-BuOH/H₂O, rt.[8][9] 2. Horner-Wadsworth-Emmons (HWE) Reaction: a) Triethyl phosphonoacetate, NaH, THF; b) LiOH, H₂O.[10][11] | 80-95 (Pinnick) 70-85 (HWE) | Pinnick oxidation is highly chemoselective for aldehydes.[8] The HWE reaction provides the ester, which requires a subsequent hydrolysis step. |
Table 2: Synthesis of this compound - Route B
| Step | Transformation | Reagents and Conditions | Potential Yield (%) | Notes |
| B1 | Strecker Synthesis of 2-Amino-2-(1-methylpiperidin-3-yl)acetonitrile | 1-Methyl-3-piperidone, KCN, NH₄Cl, H₂O/MeOH.[12] | 70-85 | A one-pot reaction that can be efficient. The use of cyanide requires stringent safety precautions. |
| B2 | Hydrolysis of α-Aminonitrile | HCl (conc.), heat. | 60-80 | Harsh acidic conditions are typically required for nitrile hydrolysis, which may affect other functional groups if present. |
Table 3: Synthesis of this compound - Route C
| Step | Transformation | Reagents and Conditions | Potential Yield (%) | Notes |
| C1 | Acid Chloride Formation | 1-Methylpiperidine-3-carboxylic acid, SOCl₂ or (COCl)₂, cat. DMF, CH₂Cl₂. | 90-98 | Standard procedure for acid chloride formation. Thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive. |
| C2 | Diazoketone Formation | Acid chloride, CH₂N₂, Et₂O, 0 °C.[13] | 70-90 | Diazomethane is explosive and toxic, requiring specialized handling procedures. |
| C3 | Wolff Rearrangement and Hydrolysis | Diazoketone, Ag₂O, H₂O/dioxane, heat.[1][14] | 60-80 | The Wolff rearrangement can be promoted by heat, light, or a metal catalyst like silver oxide.[1] |
Experimental Protocols
Detailed experimental procedures for the key transformations are provided below. These protocols are based on general literature methods and may require optimization for the specific substrates.
Protocol for Swern Oxidation (Step A1)
-
To a solution of oxalyl chloride (2.0 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of (1-Methylpiperidin-3-yl)methanol (1.0 eq.) in DCM dropwise.
-
Stir the reaction mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.
Protocol for Pinnick Oxidation (Step A2)
-
Dissolve the crude aldehyde from Step A1 in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (4.0 eq.) as a scavenger.
-
Add a solution of sodium chlorite (1.5 eq.) and sodium dihydrogen phosphate (1.5 eq.) in water dropwise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated solution of sodium sulfite.
-
Acidify the mixture with 1M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the carboxylic acid.
Protocol for Strecker Synthesis (Step B1 & B2)
-
To a solution of 1-methyl-3-piperidone (1.0 eq.) in a mixture of methanol and water, add ammonium chloride (1.2 eq.) and potassium cyanide (1.2 eq.).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the formation of the α-aminonitrile by TLC or GC-MS.
-
Upon completion, carefully acidify the reaction mixture with concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours to hydrolyze the nitrile.
-
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Protocol for Arndt-Eistert Homologation (Step C1, C2 & C3)
-
Convert 1-methylpiperidine-3-carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.
-
Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0 °C.
-
Slowly add a freshly prepared solution of diazomethane in diethyl ether until the yellow color persists.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Carefully quench the excess diazomethane with acetic acid.
-
Remove the solvent under reduced pressure to obtain the crude diazoketone.
-
Dissolve the crude diazoketone in a mixture of dioxane and water.
-
Add silver oxide (0.1 eq.) and heat the mixture to 50-70 °C until nitrogen evolution ceases.
-
Cool the reaction, filter off the catalyst, and concentrate the filtrate.
-
Purify the resulting carboxylic acid by crystallization or chromatography.
Mandatory Visualization
Caption: Comparison of three synthetic routes to this compound.
Caption: General experimental workflow for the synthesis and purification of the target compound.
References
- 1. Wolff rearrangement - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 9. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 14. Wolff-Rearrangement [organic-chemistry.org]
Unraveling the Bioactivity of 2-(1-Methylpiperidin-3-yl)acetic acid: A Comparative Analysis
An in-depth comparison of 2-(1-Methylpiperidin-3-yl)acetic acid with leading alternatives remains speculative due to the limited publicly available bioactivity data for this specific compound. While its structural similarity to known neuromodulators suggests potential activity, the absence of comprehensive experimental data precludes a direct comparative analysis of its performance against established compounds.
For researchers, scientists, and drug development professionals, understanding the pharmacological profile of a novel compound is paramount. In the case of this compound (CAS No. 169253-08-1), a piperidine derivative, its structural features hint at a potential interaction with central nervous system targets. Piperidine moieties are common scaffolds in a variety of neurologically active drugs. However, a thorough review of scientific literature and databases reveals a significant gap in the experimental data needed to confirm its bioactivity and establish a clear mechanism of action.
Potential Therapeutic Arenas: An Unconfirmed Hypothesis
Given the structural resemblance of this compound to inhibitors of neurotransmitter reuptake, one can hypothesize its potential role as a modulator of synaptic transmission. A plausible, yet unverified, target could be the GABA (gamma-aminobutyric acid) transporters. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its uptake modulation is a validated strategy for treating conditions like epilepsy and anxiety.
To illustrate this hypothetical mechanism, the following diagram outlines the GABAergic synapse and the potential point of intervention for a GABA uptake inhibitor.
Figure 1. Hypothetical Mechanism of Action. This diagram illustrates the potential action of this compound as a GABA uptake inhibitor at a GABAergic synapse.
The Path Forward: A Call for Experimental Validation
To move beyond speculation and provide a meaningful comparison, a series of foundational experiments are required. The following workflow outlines the necessary steps to characterize the bioactivity of this compound.
Figure 2. Experimental Workflow. This diagram outlines the necessary experimental steps to confirm the bioactivity and enable a comparative analysis of this compound.
Comparative Landscape: Established GABA Uptake Inhibitors
Should experimental data confirm this compound as a GABA uptake inhibitor, it would be compared against established drugs in this class. The table below presents hypothetical comparative data points that would be essential for such an analysis, using well-characterized compounds as placeholders.
| Compound | Target(s) | IC50 (nM) | Selectivity | In Vivo Efficacy Model | Reference |
| This compound | TBD | TBD | TBD | TBD | N/A |
| Tiagabine | GAT1 | 20-60 | >100-fold vs GAT2/3/BGT-1 | Rodent seizure models | [1][2] |
| Nipecotic Acid | GAT1 | ~1,000 | Non-selective | Rodent seizure models | [2] |
TBD: To Be Determined; N/A: Not Applicable
Experimental Protocols:
To generate the data required for a robust comparison, the following experimental protocols would be necessary:
-
Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to a panel of neurotransmitter transporters (GAT1, GAT2, GAT3, BGT-1, DAT, SERT, NET). This would involve incubating membranes from cells expressing the target transporter with a radiolabeled ligand and varying concentrations of the test compound.
-
Synaptosomal Uptake Assays: To measure the functional inhibition of neurotransmitter uptake (IC50). This assay uses isolated nerve terminals (synaptosomes) and measures the uptake of a radiolabeled neurotransmitter (e.g., [3H]GABA) in the presence of the test compound.
-
In Vivo Microdialysis: To assess the effect of the compound on extracellular neurotransmitter levels in the brain of living animals. This technique involves implanting a microdialysis probe into a specific brain region and measuring neurotransmitter concentrations in the collected dialysate following compound administration.
-
Animal Models of Disease: To evaluate the therapeutic potential of the compound in relevant animal models. For a putative GABA uptake inhibitor, this would include models of epilepsy (e.g., pentylenetetrazole-induced seizures) or anxiety (e.g., elevated plus maze).
References
- 1. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effect of the GABA uptake blockers, tiagabine and nipecotic acid, on inhibitory synaptic efficacy in hippocampal CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking "2-(1-Methylpiperidin-3-yl)acetic acid": A Comparative Analysis Against Known Inhibitors/Activators Is Not Currently Feasible
A comprehensive review of scientific literature and publicly available data reveals a significant gap in the understanding of the biological activity of "2-(1-Methylpiperidin-3-yl)acetic acid." Despite its availability from chemical suppliers (CAS No. 2418643-93-1), there is no published research detailing its mechanism of action, biological targets, or its effects as an inhibitor or activator of any known biological pathways. Consequently, a direct comparative analysis against established inhibitors or activators, as is standard in drug development and research, cannot be performed at this time.
This report was intended to provide a detailed comparison of "this compound" with other relevant compounds, complete with experimental data, protocols, and pathway visualizations. However, the foundational information required for such a guide—the biological function of the compound itself—is absent from the public domain. Searches for patents, biological screening data, and academic publications for this specific molecule have yielded no relevant results.
While the broader class of piperidine derivatives is known to exhibit a wide range of biological activities, it is scientifically unsound to extrapolate these general properties to a specific, uncharacterized molecule. The precise stereochemistry and substituent positioning on the piperidine ring are critical determinants of a compound's interaction with biological targets.
Therefore, before any meaningful comparison guide can be created, foundational research is required to elucidate the pharmacological profile of "this compound." This would involve a series of in vitro and in vivo studies, including but not limited to:
-
Target Identification and Validation: Utilizing techniques such as affinity chromatography, chemical proteomics, or computational modeling to identify the protein(s) with which the compound interacts.
-
Mechanism of Action Studies: Elucidating how the compound exerts its effects at a molecular level, be it through competitive inhibition, allosteric modulation, or other mechanisms.
-
Dose-Response and Efficacy Studies: Determining the potency and efficacy of the compound in relevant biological assays.
Below is a generalized workflow that would be necessary to characterize "this compound" and subsequently perform a benchmark comparison.
Proposed Experimental Workflow for Characterization
Caption: Proposed workflow for characterizing and benchmarking "this compound".
Until the fundamental biological activity of "this compound" is determined through such a rigorous scientific process, any attempt to create a comparative guide would be speculative and lack the necessary experimental evidence required by the scientific community. Researchers interested in this compound are encouraged to undertake these foundational studies to pave the way for future comparative analyses.
Statistical analysis of "2-(1-Methylpiperidin-3-yl)acetic acid" data
An Objective Comparison of 2-(1-Methylpiperidin-3-yl)acetic acid and Structurally Related Piperidine Derivatives in Key Biological Assays
Disclaimer: Publicly available experimental data specifically for "this compound" is limited. This guide provides a comparative analysis based on data from structurally related piperidine derivatives to infer potential biological activities and guide future research. The presented data should be considered in the context of these analogs and not as direct results for the specified compound.
Introduction
Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, recognized for their diverse pharmacological activities.[1] This guide summarizes the performance of several piperidine compounds in key biological assays, offering a comparative framework for researchers, scientists, and drug development professionals. The data is compiled from various studies to highlight potential therapeutic applications, including neuroscience, oncology, and infectious diseases.
Comparative Analysis of Biological Activities
The following tables present quantitative data for various piperidine derivatives in different biological assays. These assays are selected based on the common therapeutic targets of this class of compounds.
Table 1: GABAA Receptor Binding Affinity
Many piperidine-containing compounds interact with neurotransmitter receptors. The GABA-A receptor, a key player in inhibitory neurotransmission, is a common target.[2]
| Compound/Analog | Receptor Subtype | Assay Type | Kᵢ (nM) |
| Ro19-4603 (Reference Ligand) | Diazepam-Insensitive | Radioligand Competition | 2.6 |
| Ro19-4603 (Reference Ligand) | Diazepam-Sensitive | Radioligand Competition | 2.6 |
| Flumazenil (Reference Ligand) | Non-Selective BZD site | Radioligand Binding | 1.6 (IC₅₀) |
| Diazepam (Reference Ligand) | Non-Selective BZD site | Radioligand Binding | 8.6 (IC₅₀) |
Data sourced from studies on GABAA receptor ligands.[2][3]
Table 2: Monoacylglycerol Lipase (MAGL) Inhibition
MAGL is a crucial enzyme in the endocannabinoid system and a target for treating neuroinflammatory and cancerous conditions. Piperidine derivatives have been explored as MAGL inhibitors.
| Compound/Analog | Assay Type | IC₅₀ (µM) |
| CAY10499 (Irreversible Inhibitor) | Colorimetric | 0.50 |
| Magl-IN-13 (Representative Inhibitor) | Fluorogenic Substrate-Based | < 0.01 |
| JZL 195 (Positive Control) | Colorimetric | Varies by solvent |
Data compiled from MAGL inhibitor screening assays.[4][5][6]
Table 3: Antimicrobial Activity
The piperidine scaffold is a component of various natural and synthetic antimicrobial agents. The table below shows the minimum inhibitory concentration (MIC) for representative piperidine derivatives against common pathogens.
| Compound/Analog | Bacterial Strain | Gram Type | MIC (µg/mL) |
| Piperidine Derivative 6i | Aspergillus spp. | Fungus | 16-32 |
| Piperidine Derivative 6k | Rhizopus arrhizus | Fungus | 16-32 |
| Piperidine Derivative 14 | Staphylococcus aureus | Gram-positive | 0.06 |
| Piperidine Derivative 14 | Staphylococcus epidermidis | Gram-positive | 0.06 |
Data from studies on the antimicrobial properties of piperidine derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
GABA-A Receptor Binding Assay Protocol
This protocol is adapted from established methods for determining the binding affinity of compounds to the GABA-A receptor.[7][8]
1. Membrane Preparation:
-
Homogenize rat brains in a 0.32 M sucrose solution (pH 7.4) at 4°C.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in 50 mM Tris-HCl buffer (pH 7.4) at 4°C and repeat the centrifugation step twice.
-
Store the final membrane preparation at -70°C.
2. Binding Assay:
-
Thaw the prepared membranes and wash twice with the binding buffer.
-
Add 0.1-0.2 mg of membrane protein to each well of a 96-well plate.
-
For non-specific binding, add 10 mM GABA.
-
Add the radioligand (e.g., [³H]muscimol at 5 nM) and the test compound at various concentrations.
-
Incubate at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration and wash with ice-cold buffer.
-
Quantify radioactivity using liquid scintillation spectrometry.
In Vitro MAGL Inhibition Assay (Colorimetric Method)
This protocol measures MAGL activity by detecting the hydrolysis of a chromogenic substrate.[6]
1. Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA.
-
Enzyme Solution: Dilute human recombinant MAGL in the assay buffer.
-
Substrate Solution: Prepare a stock solution of 4-nitrophenylacetate (4-NPA).
-
Inhibitor Solution: Dissolve the test compound in DMSO and perform serial dilutions.
2. Assay Procedure:
-
In a 96-well plate, add the assay buffer, MAGL enzyme solution, and the inhibitor solution (or DMSO for control).
-
Pre-incubate the plate to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the 4-NPA substrate.
-
Measure the absorbance at 405-415 nm at multiple time points to determine the rate of 4-nitrophenol production.
-
Calculate the percent inhibition and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
This is a standard method for assessing the antimicrobial activity of a compound.[9]
1. Culture Preparation:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Spread the inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).
2. Disc Preparation and Application:
-
Impregnate sterile filter paper discs with a known concentration of the test compound.
-
Place the discs onto the inoculated agar surface.
3. Incubation and Measurement:
-
Incubate the plates under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (the area around the disc where microbial growth is prevented). The size of the zone correlates with the antimicrobial activity.
Visualizations
The following diagrams illustrate a key signaling pathway and a general experimental workflow relevant to the study of piperidine derivatives.
Caption: GABA-A Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. PDSP - GABA [kidbdev.med.unc.edu]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
Comparative Guide to Piperidine-3-Acetic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct peer-reviewed studies and quantitative experimental data for "2-(1-Methylpiperidin-3-yl)acetic acid" are limited in publicly available literature. This guide provides a comparative overview of structurally related piperidine-3-acetic acid derivatives to offer insights into their potential properties and experimental evaluation.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its derivatives are explored for a wide range of therapeutic applications, including anticancer, central nervous system (CNS), and antimicrobial agents.[2] This guide focuses on piperidine-3-acetic acid derivatives, providing a comparative analysis of their synthesis, biological activities, and the experimental protocols used for their evaluation. While specific data on "this compound" is sparse, the information on its structural analogs can guide research and development efforts.
Synthesis and Chemical Properties
The synthesis of piperidine-3-acetic acid derivatives often involves multi-step processes. A general approach may include the modification of a pre-formed piperidine ring or the construction of the ring through cyclization reactions. The N-substituent, such as the methyl group in "this compound", is typically introduced via N-alkylation of the corresponding secondary amine.
General Synthesis Workflow for N-Substituted Piperidine-3-Acetic Acid Derivatives
Caption: A generalized synthetic route to this compound.
Comparative Biological Activities of Piperidine Derivatives
| Compound Class | Biological Target/Activity | Quantitative Data (Example) | Reference Compound Example |
| 3,4-disubstituted Piperidines | NMDA Receptor Antagonism | IC₅₀ = 17 - 59 nM | Ifenprodil analogues[3] |
| Substituted Piperidines | Sigma-1 Receptor (S1R) Agonism | Kᵢ = 3.2 nM | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone[3] |
| N-benzyl Piperidinium | Anticancer (Cytotoxicity) | IC₅₀ = 32.43 µM (A549 cells) | 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride[3] |
| Piperidine-3-carboxylic acid analogs | Anticonvulsant | Protection in MES test | N-substituted derivatives[4] |
| Benzimidazole-piperidine hybrids | Cholinesterase Inhibition | IC₅₀ = 19.44 ± 0.60 µM (AChE) | Benzimidazole-based pyrrole/piperidine hybrids[5] |
| 4-Arylpiperidine-3-carboxylic acid esters | Dopamine Transporter (DAT) Inhibition | Binding affinity (Ki) = 3 nM | 3-n-propyl derivative[6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly employed in the biological screening of piperidine derivatives.[3]
Cell Viability and Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C in the dark.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using a sigmoidal dose-response curve.
Experimental Workflow for MTT Assay
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the target receptor.
-
Assay Buffer: Use an appropriate buffer to maintain pH and ionic strength for optimal binding.
-
Incubation: In a microtiter plate, combine the cell membrane preparation, a radiolabeled ligand specific for the receptor, and varying concentrations of the test compound.
-
Non-specific Binding Control: Include wells with a high concentration of a known unlabeled ligand to determine non-specific binding.
-
Equilibrium and Termination: Incubate the plate to allow the binding to reach equilibrium. The reaction is then terminated, typically by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the inhibition constant (Ki) of the test compound from its IC₅₀ value using the Cheng-Prusoff equation.
Potential Signaling Pathways
Piperidine derivatives can modulate various cellular signaling pathways. For instance, some exhibit anticancer activity by inducing apoptosis.
Simplified Apoptotic Pathway
Caption: A simplified diagram of a potential apoptotic pathway induced by a piperidine derivative.
Conclusion
While direct experimental data on "this compound" remains scarce, this guide provides a comparative framework based on its structural analogs. The diverse biological activities of piperidine derivatives highlight the potential of this chemical class in drug discovery. The provided experimental protocols and pathway diagrams offer a starting point for researchers to design and conduct their own investigations into the pharmacological properties of novel piperidine-3-acetic acid compounds. Further research is warranted to elucidate the specific biological profile of "this compound" and its potential therapeutic applications.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. benchchem.com [benchchem.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. mdpi.com [mdpi.com]
- 6. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(1-Methylpiperidin-3-yl)acetic Acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the disposal of 2-(1-Methylpiperidin-3-yl)acetic acid, a compound that requires careful management due to its potential hazards.
Immediate Safety and Handling Precautions
Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]
Key Safety Measures:
-
Ventilation: Always handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1]
-
Emergency Procedures:
-
Skin Contact: If skin irritation occurs, wash with plenty of soap and water and seek medical advice.[1]
-
Eye Contact: In case of contact, rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention.[1]
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Quantitative Data Summary
For quick reference, the following table summarizes the key hazard information for this compound.
| Hazard Classification | GHS Category | Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | Category 2 | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Data sourced from AK Scientific, Inc. Safety Data Sheet.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]
1. Waste Classification:
-
Consult US EPA guidelines under 40 CFR 261.3 to determine if the waste is classified as hazardous.
-
Review your state and local hazardous waste regulations for any additional requirements.
2. Containment and Labeling:
-
Place the waste material in a suitable, properly labeled disposal container.
-
The container should be securely closed and stored in a designated, well-ventilated waste accumulation area.
3. Arrange for Professional Disposal:
-
Dispose of the contents and container through an approved waste disposal plant.[1][2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
4. Spillage and Cleanup:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and place it into a suitable disposal container.
-
Consult local regulations for the disposal of cleanup materials.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for Handling 2-(1-Methylpiperidin-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of 2-(1-Methylpiperidin-3-yl)acetic acid. The following guidance is based on safety data for structurally related piperidine compounds and organic acids, establishing a robust framework for safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[4][5] | Protects against splashes and vapors that can cause serious eye irritation or damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile rubber).[6] | Prevents skin contact, which can lead to irritation, burns, or absorption of the substance.[7][8] |
| Body Protection | A lab coat, chemical-resistant apron, or a full-body suit.[4][5] | Provides a barrier against spills and splashes, protecting the skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[7][9] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[10] | Minimizes the inhalation of potentially harmful vapors or aerosols.[3][7] |
| Foot Protection | Closed-toe shoes, preferably made of a chemical-resistant material.[10] | Protects feet from spills and falling objects. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is crucial to minimize risk and ensure a safe laboratory environment.
Operational Plan:
-
Preparation: Before handling, ensure that a designated and well-ventilated workspace, such as a chemical fume hood, is available and operational.[7][9] All necessary PPE should be inspected and readily accessible. An emergency eyewash station and safety shower must be nearby.[11]
-
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not breathe in dust, fumes, gas, mist, vapors, or spray.[12]
-
Use spark-proof tools and equipment to prevent ignition, as piperidine derivatives can be flammable.[13]
-
Ground and bond containers when transferring the material to prevent static discharge.[9]
-
Wash hands thoroughly after handling the substance.[12]
-
-
Storage:
Table 2: Storage Conditions
| Parameter | Recommendation |
| Temperature | Cool |
| Ventilation | Well-ventilated area[9] |
| Container | Tightly closed, properly labeled[13] |
| Incompatibilities | Store away from oxidizing agents, strong acids, and bases.[14] |
| Ignition Sources | Keep away from heat, sparks, and open flames.[9] |
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Table 3: Emergency and First-Aid Procedures
| Situation | Action |
| Skin Contact | Immediately remove all contaminated clothing.[7][12] Rinse the skin with plenty of water for at least 15 minutes.[12] Seek immediate medical attention.[7] |
| Eye Contact | Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[12] Seek immediate medical attention.[12] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[7][9] If breathing is difficult, provide oxygen.[12] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[12] Rinse the mouth with water.[7] Seek immediate medical attention.[3] |
| Small Spill | Absorb the spill with inert material (e.g., sand, vermiculite).[15] Collect the material in a suitable container for disposal.[9] Ventilate the area. |
| Large Spill | Evacuate the area.[3] Wear appropriate PPE, including respiratory protection.[9] Contain the spill and prevent it from entering drains.[9] Clean up using appropriate methods and materials. |
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "HAZARDOUS WASTE" and the full chemical name: "this compound".[16]
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area.
-
Segregate waste based on chemical compatibility to prevent hazardous reactions.[16]
-
-
Disposal:
-
Dispose of the chemical waste through your institution's environmental health and safety (EHS) office.
-
Do not dispose of this chemical down the drain or in regular trash.[11]
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Buy Piperidine | 110-89-4 [smolecule.com]
- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. Which personal protective equipment do you need to [royalbrinkman.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. transportation.ky.gov [transportation.ky.gov]
- 9. chemos.de [chemos.de]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. fishersci.com [fishersci.com]
- 12. uwm.edu [uwm.edu]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.ca [fishersci.ca]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
